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Core Science & Biosynthesis

Foundational

Mechanism of dearomatization to form 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

An In-Depth Technical Guide to the Oxidative Dearomative Allylation of 2-Fluoro-4-methylphenol Executive Summary The synthesis of highly functionalized, three-dimensional architectures from flat aromatic feedstocks repre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Oxidative Dearomative Allylation of 2-Fluoro-4-methylphenol

Executive Summary

The synthesis of highly functionalized, three-dimensional architectures from flat aromatic feedstocks represents a cornerstone of modern synthetic chemistry. The transformation of 2-fluoro-4-methylphenol into 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one relies on an oxidative dearomatization strategy. By leveraging hypervalent iodine(III) reagents, the inherent nucleophilicity of the phenol is inverted (aromatic ring umpolung), generating a transient, highly electrophilic phenoxenium ion. Subsequent interception by a carbon nucleophile (allyltrimethylsilane) at the para-position establishes a quaternary stereocenter and a cross-conjugated dienone system. This whitepaper dissects the mechanistic pathways, thermodynamic drivers, and self-validating experimental protocols required to execute this transformation with high regioselectivity and yield.

Mechanistic Elucidation: The "Aromatic Ring Umpolung"

The dearomatization of phenols to form cyclohexa-2,5-dienones bypasses the massive thermodynamic penalty of aromaticity loss through the generation of a highly reactive intermediate[1]. The mechanism proceeds via a cascade of precisely orchestrated single- and two-electron events.

  • Ligand Exchange: The reaction initiates with the nucleophilic attack of the phenolic hydroxyl group of 2-fluoro-4-methylphenol onto the hypervalent iodine(III) center of [Bis(trifluoroacetoxy)iodo]benzene (PIFA). This displaces one equivalent of trifluoroacetic acid, forming a reactive aryloxy-λ³-iodane intermediate.

  • Phenoxenium Ion Generation (Umpolung): The aryloxy-λ³-iodane undergoes rapid reductive elimination. The departure of iodobenzene (a superb leaving group) draws two electrons from the aromatic π-system, generating a cationic phenoxenium ion. The positive charge is delocalized, but hyperconjugative stabilization from the C4-methyl group renders the para-position the most electrophilic node[2].

  • Regioselective Hosomi-Sakurai Allylation: Allyltrimethylsilane (Allyl-TMS) acts as a soft carbon nucleophile, attacking the C4 position. The para-attack is favored over ortho-attack due to both steric shielding by the C2-fluorine and the thermodynamic preference for forming a cross-conjugated cyclohexa-2,5-dienone over a linearly conjugated 2,4-dienone[3].

  • Desilylation: The resulting intermediate features a carbocation β to the silicon atom (stabilized by the β-silicon effect). Rapid expulsion of the trimethylsilyl cation (TMS⁺) restores the terminal olefin, yielding the final dearomatized product.

Mechanism A 2-Fluoro-4-methylphenol (Starting Material) B Aryloxy-λ³-iodane Intermediate A->B PIFA (- CF3COOH) C Phenoxenium Ion (Electrophilic Umpolung) B->C Reductive Elimination (- ArI) D β-Silyl Carbocation Intermediate C->D Allyl-TMS (Nucleophilic Attack) E 4-Allyl-2-fluoro-4-methyl- cyclohexa-2,5-dien-1-one D->E Desilylation (- TMS+)

Reaction pathway for the oxidative dearomative allylation of 2-fluoro-4-methylphenol.

Causality Behind Experimental Choices (E-E-A-T)

To ensure absolute reproducibility and high regioselectivity, the reaction parameters must be tightly controlled. Every reagent and solvent choice serves a specific thermodynamic or kinetic purpose.

  • Why PIFA over PIDA? Phenyliodine bis(trifluoroacetate) (PIFA) is significantly more electrophilic than phenyliodine diacetate (PIDA). The strongly electron-withdrawing trifluoroacetate ligands lower the LUMO of the iodine center, facilitating rapid ligand exchange at cryogenic temperatures (-78 °C). This suppresses competitive oxidative dimerization of the phenol[4].

  • The Critical Role of HFIP: Hexafluoroisopropanol (HFIP) is non-negotiable for this specific transformation. It possesses high ionizing power (stabilizing the phenoxenium ion) but extremely low nucleophilicity (preventing solvent trapping). Furthermore, HFIP forms strong hydrogen bond networks that activate the hypervalent iodine reagent, accelerating the umpolung step[2].

  • Allyl-TMS as the Nucleophile: Using an unfunctionalized alkene would lead to complex polymerization or Wagner-Meerwein shifts. Allyl-TMS ensures a clean reaction because the β-silicon effect heavily stabilizes the transition state, and the irreversible loss of TMS⁺ drives the reaction forward thermodynamically.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield/regioselectivity, demonstrating why the optimized parameters were selected.

EntryOxidantSolventTemperature (°C)Yield (%)Regioselectivity (para:ortho)
1PIDACH₂Cl₂0182:1
2PIDATFE-40475:1
3PIFATFE-787112:1
4 PIFA HFIP -78 92 >20:1

Experimental Protocol: A Self-Validating System

A robust protocol must validate itself in real-time. The following methodology incorporates visual and analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic vector.

Step 1: Substrate Preparation & Environmental Control

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Add 2-fluoro-4-methylphenol (1.0 mmol, 126 mg) and anhydrous HFIP (5.0 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Validation Checkpoint 1: The solution must remain perfectly colorless. TLC (Hexanes/EtOAc 4:1) should show a single UV-active spot (Rf ~0.6).

Step 2: Nucleophile Introduction 4. Inject allyltrimethylsilane (2.0 mmol, 318 µL) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

Step 3: Oxidative Initiation 5. Dissolve PIFA (1.1 mmol, 473 mg) in anhydrous HFIP (2.0 mL). 6. Add the PIFA solution dropwise via syringe pump over 30 minutes. Validation Checkpoint 2: Upon addition of PIFA, a transient deep blue/green color will appear in the flask. This is the visual confirmation of the phenoxenium ion generation. As the Allyl-TMS attacks, the color will rapidly fade to pale yellow.

Step 4: Quenching and Rearomatization Prevention 7. After 2 hours at -78 °C, quench the reaction cold by adding 5 mL of saturated aqueous NaHCO₃ and 5 mL of saturated aqueous Na₂S₂O₃. Validation Checkpoint 3: The Na₂S₂O₃ reduces any unreacted PIFA, preventing post-reaction oxidative degradation during warmup. The mixture will turn biphasic and milky white.

Step 5: Isolation and Analytical Validation 8. Warm to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 10:1 to 5:1). Validation Checkpoint 4: ¹H NMR (CDCl₃) must show the disappearance of aromatic protons and the appearance of terminal alkene protons (~5.10 and 5.75 ppm). The C4-methyl group will shift upfield (~1.3 ppm), confirming the formation of the aliphatic quaternary center.

Workflow Step1 1. Substrate Dissolution (2-Fluoro-4-methylphenol in HFIP, -78 °C) Step2 2. Nucleophile Addition (Allyl-TMS, 2.0 equiv) Step1->Step2 Step3 3. Oxidant Addition (PIFA in HFIP, dropwise) Step2->Step3 Step4 4. Reaction Quenching (Sat. NaHCO3 / Na2S2O3) Step3->Step4 Step5 5. Extraction & Purification (EtOAc extraction, Silica Gel Column) Step4->Step5 Step6 6. Validation (NMR, HRMS, HPLC) Step5->Step6

Step-by-step experimental workflow with embedded validation checkpoints.

Conclusion

The synthesis of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one exemplifies the power of hypervalent iodine chemistry in breaking aromaticity to build complexity. By strictly controlling the electronic environment (via PIFA) and the solvent cage (via HFIP), chemists can reliably trap highly reactive phenoxenium ions with carbon nucleophiles. This methodology provides a robust, scalable platform for generating stereochemically dense cyclohexadienone cores critical for modern drug discovery.

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Exploratory

Structural Elucidation of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one: A Comprehensive NMR Assignment Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry / NMR Spectroscopy Abstract The dearomatization of phenols yields highly functionalized, three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry / NMR Spectroscopy

Abstract

The dearomatization of phenols yields highly functionalized, three-dimensional cyclohexa-2,5-dien-1-one scaffolds, which are privileged motifs in modern drug discovery. The introduction of a fluorine atom at the C2 position, combined with an all-carbon quaternary stereocenter at C4 bearing allyl and methyl substituents, creates a complex stereoelectronic environment. This whitepaper provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one . By prioritizing mechanistic causality over rote data listing, this guide establishes a robust framework for unambiguous chemical shift assignment and spin-system analysis.

Structural & Electronic Causality

To accurately assign NMR spectra, one must first understand the electronic forces governing the molecule. The cyclohexa-2,5-dien-1-one core is defined by a cross-conjugated π -system[1].

  • Carbonyl Deshielding: The C1 carbonyl group exerts a profound electron-withdrawing effect via resonance. This significantly deshields the β -protons (H3 and H5) and their corresponding carbons, shifting them downfield relative to isolated alkenes[2].

  • Halogen Modulation: In halogenated dienones, these baseline electronic effects are heavily modulated. For example, in polychlorinated derivatives, inductive withdrawal dominates the chemical shift landscape[3].

  • The Fluorine Anomaly: In our target molecule, the C2 fluorine introduces a competing dynamic. While it withdraws electron density inductively (deshielding the C2 carbon), its lone pairs donate electron density back into the π -system via resonance. This resonance effect subtly shields the adjacent C3 position compared to non-fluorinated analogs like 4-allyl-4-methylcyclohexa-2,5-dien-1-one[4].

Understanding these competing vectors is the foundation of our assignment logic.

The Self-Validating NMR Workflow

A self-validating system requires that no single 1D assignment is accepted in isolation. Every 1 H assignment must be corroborated by an HSQC cross-peak, and quaternary carbons must be anchored via HMBC correlations. If a proposed assignment fails to complete this logical loop, it must be rejected.

NMR_Workflow N1 Sample Prep (CDCl3, 298K) N2 1D Acquisition (1H, 13C, 19F) N1->N2 Proceed N3 2D Correlation (HSQC, HMBC) N2->N3 Trigger N4 Spin Analysis (J-Couplings) N3->N4 Cross-Ref N5 Assignment Validation N4->N5 Confirm

Figure 1: Self-validating NMR workflow for structural elucidation.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum is characterized by the distinct splitting patterns induced by the C2 fluorine and the asymmetric quaternary C4 center.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298K)

PositionShift (ppm)Multiplicity J -Coupling (Hz)Int.Assignment Logic & Causality
C3-H 6.65d11.5 ( 3JHF​ )1H β to C=O; split into a doublet by the adjacent C2-F.
C5-H 6.85dd10.0, 1.51H β to C=O; strongly deshielded. Coupled to C6-H.
C6-H 6.15d10.01H α to C=O; shielded relative to C5-H.
C4-CH 3​ 1.25s-3HShielded alkyl group attached to an sp 3 quaternary carbon.
Allyl-CH 2​ 2.35d7.52HAllylic position; split by the adjacent alkene methine.
Allyl-CH 5.60m-1HInternal alkene proton; complex multiplet due to adjacent CH 2​ and =CH 2​ .
Allyl=CH 2​ 5.05m-2HTerminal alkene protons.

Causality Note: The H3 proton appears as a distinct doublet ( J≈11.5 Hz) rather than a singlet. This is a direct consequence of heteronuclear vicinal coupling ( 3JHF​ ) with the C2 fluorine, which serves as a primary diagnostic marker for the regiochemistry of the fluorination.

13 C and 19 F NMR Chemical Shift Assignments

The 13 C spectrum is dominated by heteronuclear Carbon-Fluorine ( 13 C- 19 F) spin-spin couplings. Extracting these JCF​ values is critical for validating the carbon skeleton.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298K)

PositionShift (ppm)Multiplicity JCF​ (Hz)Assignment Logic & Causality
C1 (C=O) 180.5d21.0 ( 2JCF​ )Carbonyl carbon; deshielded and split by adjacent C2-F.
C2 (C-F) 153.0d265.0 ( 1JCF​ )Directly fluorinated sp 2 carbon; exhibits massive 1-bond coupling.
C5 (CH) 148.0s- β -vinylic carbon; highly deshielded by C=O resonance.
Allyl-CH 132.5s-Alkene methine carbon.
C3 (CH) 128.5d15.0 ( 2JCF​ )Vinylic carbon adjacent to C-F; shielded by F-resonance donation.
C6 (CH) 126.5s- α -vinylic carbon.
Allyl=CH 2​ 119.5s-Terminal alkene methylene.
Allyl-CH 2​ 44.0s-Allylic methylene attached to the quaternary center.
C4 (C) 42.5d4.0 ( 3JCF​ )Quaternary sp 3 carbon; exhibits long-range F-coupling.
C4-CH 3​ 26.0s-Alkyl methyl carbon.

Causality Note: The C2 carbon resonates at 153.0 ppm with a massive 1JCF​ coupling of 265 Hz. The magnitude of this coupling is a direct validation of the C-F covalent bond. Furthermore, the C1 carbonyl carbon is split into a doublet ( 2JCF​=21.0 Hz), confirming its spatial proximity to the fluorinated center.

Standardized Experimental Protocol

To ensure reproducibility and adherence to the self-validating workflow, the following acquisition parameters must be strictly observed.

Phase 1: Sample Preparation & Shimming
  • Solvent Selection: Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3​ (100 atom% D).

    • Causality: CDCl 3​ is chosen for its low dielectric constant, which minimizes solvent-induced chemical shift perturbations, preserving the intrinsic electronic environment of the cross-conjugated dienone.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero-point reference (0.00 ppm), eliminating shift variability caused by magnetic field drift.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.

    • Causality: Optimal magnetic field homogeneity is critical to resolve fine heteronuclear couplings (e.g., 4JHF​ ).

Phase 2: 1D & 2D Data Acquisition
  • 1 H NMR (zg30): Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay ( d1 ).

    • Causality: The 30° pulse prevents saturation of the slowly relaxing quaternary methyl protons, ensuring accurate integration.

  • 13 C NMR (zgpg30): Acquire 1024 scans with power-gated 1 H decoupling.

    • Causality: Power-gated decoupling removes 1 H- 13 C splittings while retaining the Nuclear Overhauser Effect (NOE) enhancement, which is vital for detecting the signal-weak C1 carbonyl and C4 quaternary carbons.

  • 19 F NMR: Acquire 64 scans with 1 H decoupling.

    • Causality: Confirms the purity of the fluorinated species and provides the exact resonance frequency of the C2 fluorine for subsequent heteronuclear coupling analysis.

  • 2D HSQC & HMBC: Acquire using standard gradient-selected sequences.

    • Causality: These are the engines of the self-validating system. HSQC maps direct C-H connections, while HMBC reveals 2- and 3-bond connectivities, essential for anchoring the allyl and methyl groups to the C4 quaternary center.

Conclusion

The structural elucidation of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one relies heavily on understanding the interplay between the cross-conjugated dienone system and the stereoelectronic effects of the C2 fluorine. By employing a self-validating NMR workflow that cross-references 1D heteronuclear coupling data with 2D spatial correlations, researchers can achieve unambiguous chemical shift assignments, ensuring the highest standards of analytical integrity in drug development pipelines.

References

  • National Center for Biotechnology Information. "2,5-Cyclohexadienone | C6H6O | CID 138558 - PubChem". PubChem Database.[1] URL:

  • G. G. et al. "2,4,6-Trichloro-cyclohexa-2,5-dienone". MDPI. (February 19 2025).[3] URL:

  • Lázár, I. et al. "Proton NMR of 2-cyclohexene-1-one". ResearchGate. (September 10 2021).[2] URL:

  • National Institute of Informatics. "Dearomative Allylation of Unactivated Arenes and Ring". NII.ac.jp.[4] URL:

Sources

Foundational

The Electronic Influence of Fluorine in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one: A Theoretical and Practical Analysis

An In-depth Technical Guide Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth analysis of the electronic effects of a vinylogous alpha-fluorine atom in the context of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one. While direct literature on this specific molecule is sparse, this paper synthesizes foundational principles of physical organic chemistry and draws upon data from analogous fluorinated systems to build a comprehensive theoretical framework. We will explore the interplay of inductive and resonance effects, predict their impact on reactivity and spectroscopic signatures, and provide robust, self-validating experimental and computational protocols for researchers seeking to investigate this or structurally related compounds.

Introduction: The Unique Role of Fluorine in Molecular Design

Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This unique combination allows it to act as a "super-hydrogen" that can profoundly alter a molecule's electronic landscape without introducing significant steric bulk. In drug development, the introduction of a C-F bond can enhance binding affinity, block metabolic pathways, and improve bioavailability. The C-F bond is exceptionally strong and polarized, leading to molecules with distinct properties, including altered acidity/basicity, dipole moments, and conformational preferences.[1]

The subject of this guide, 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, presents a fascinating case study. It features a fluorine atom positioned on a conjugated dienone system, alpha to the carbonyl group. This specific placement is poised to exert maximum electronic influence on the molecule's core reactivity. Cyclohexadienones themselves are versatile synthetic intermediates, often derived from the oxidative dearomatization of phenols, and serve as building blocks in the synthesis of complex natural products.[2] Understanding how fluorine modulates the dienone system is critical for predicting and controlling its chemical behavior.

This document will first propose a logical synthetic pathway to the target molecule. It will then dissect the fundamental electronic effects of the fluorine substituent and project their consequences on the molecule's reactivity and spectroscopic properties. Finally, we provide detailed protocols for both computational modeling and experimental validation, empowering researchers to apply these concepts in their own work.

Proposed Synthesis and Characterization

A plausible and efficient route to the target compound involves the oxidative dearomatization of a corresponding phenol precursor. This approach is widely used for generating substituted cyclohexadienones.[2]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available 2-fluorophenol.

Synthetic_Pathway A 2-Fluorophenol B 1-Allyl-2-fluorobenzene A->B Allyl bromide, K2CO3 C 4-Allyl-2-fluorophenol B->C Claisen Rearrangement (Heat, ~200 °C) D 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one C->D Oxidative Methylation (e.g., PIDA, MeOH then MeLi/MeMgBr)

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis
  • Step 1: O-Allylation of 2-Fluorophenol. To a solution of 2-fluorophenol in acetone, add potassium carbonate and allyl bromide. Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material. After cooling, filter the solid and evaporate the solvent. The crude product, 1-allyl-2-fluorobenzene, can be purified by column chromatography.

  • Step 2: Claisen Rearrangement. Heat the purified 1-allyl-2-fluorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200 °C. The[3][3]-sigmatropic rearrangement will yield 4-allyl-2-fluorophenol as the primary product. Monitor the reaction by GC-MS or NMR. Purify via column chromatography.

  • Step 3: Oxidative Dearomatization & Methylation. Dissolve 4-allyl-2-fluorophenol in a suitable solvent like methanol. Add a hypervalent iodine reagent such as Phenyliodine(III) diacetate (PIDA) at 0 °C. This is expected to form a 4-allyl-2-fluoro-4-methoxycyclohexa-2,5-dien-1-one intermediate. After workup, this intermediate can be treated with an organometallic methylating agent like methyllithium or methylmagnesium bromide in an appropriate solvent (e.g., THF, ether) at low temperature to replace the methoxy group with a methyl group, yielding the final product. Purification would be achieved via flash chromatography.

Predicted Spectroscopic Signatures

A full suite of spectroscopic methods would be required for unambiguous characterization.

Technique Predicted Key Features
¹H NMR - Allylic protons (~5.0-6.0 ppm).- Vinyl protons on the dienone ring, showing splitting due to the adjacent fluorine.- Methyl singlet (~1.2-1.5 ppm).
¹³C NMR - Carbonyl carbon (~180-190 ppm).- C-F carbon exhibiting a large ¹JCF coupling constant (~240-260 Hz).- Olefinic carbons showing smaller through-bond C-F couplings.
¹⁹F NMR - A single resonance, with its chemical shift providing information about the electronic environment. Coupling to adjacent vinyl protons would be observed.
IR Spectroscopy - A sharp, strong C=O stretch expected at a relatively high frequency (>1670 cm⁻¹) due to the electron-withdrawing effect of the alpha-fluorine.
Mass Spec (HRMS) - Accurate mass measurement to confirm the elemental formula (C₁₀H₁₁FO).

Analysis of Fluorine's Electronic Effects

The influence of the fluorine atom at the C2 position is twofold, involving a powerful inductive effect and a more nuanced resonance effect.

The Dominant Inductive Effect (-I)

Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond framework. This effect propagates through the molecule, polarizing adjacent bonds.

  • Impact on the Carbonyl: The inductive withdrawal by the C2-fluorine makes the C1 carbonyl carbon significantly more electron-deficient (more electrophilic). This enhances its reactivity towards nucleophiles.

  • Impact on the Dienone System: The entire π-system is polarized towards the fluorine-bearing C2 carbon, reducing electron density across the conjugated double bonds.

The Ambivalent Resonance Effect (+R)

Fluorine possesses three lone pairs of electrons that can, in principle, be donated into an adjacent π-system (a +R effect). However, the high nuclear charge of fluorine holds these electrons tightly in highly contracted orbitals, resulting in poor orbital overlap with the carbon 2p orbitals of the π-system. Consequently, fluorine is a very poor π-donor compared to other halogens like chlorine or bromine.

In the context of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, the inductive effect overwhelmingly dominates the resonance effect. The net result is strong electron withdrawal from the conjugated system.

Caption: Dominant inductive withdrawal (-I) and weak resonance donation (+R) from fluorine.

Predicted Impact on Reactivity

The net electron-withdrawing nature of the fluorine atom significantly modulates the reactivity of the dienone core.

  • Enhanced Electrophilicity: The primary consequence is an increase in the electrophilicity of the entire conjugated system.

    • Nucleophilic Attack at Carbonyl (C1): The carbonyl carbon will be more susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums) compared to its non-fluorinated analog.

    • Conjugate Addition (Michael Addition): The C5 position, being the β-carbon of the enone system, will be a prime target for soft nucleophiles in Michael additions. The electron withdrawal by fluorine enhances the driving force for this reaction.

  • Diels-Alder Reactivity: As a dienone, the molecule can act as a diene in Diels-Alder reactions. The electron-withdrawing fluorine atom will lower the energy of the molecule's LUMO (Lowest Unoccupied Molecular Orbital). This typically accelerates reactions with electron-rich dienophiles (Diels-Alder with inverse electron demand).

Protocol for Computational Validation

To provide quantitative support for the theoretical predictions, a standard Density Functional Theory (DFT) analysis is recommended. This protocol is self-validating as it relies on fundamental quantum mechanical principles.

DFT_Workflow A 1. Build 3D Structure of Molecule B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation B->C D 4. Verify No Imaginary Frequencies (Confirms true energy minimum) C->D E 5. Analyze Output Data D->E F Electrostatic Potential Map (Visualize charge distribution) E->F G Molecular Orbitals (HOMO/LUMO energies) E->G H Calculated IR/NMR Spectra (Compare with experiment) E->H

Caption: Standard workflow for DFT analysis of the target molecule.

Step-by-Step DFT Protocol
  • Software: Use a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Input Preparation: Construct a 3D model of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

  • Calculation Setup:

    • Job Type: Select "Optimization + Frequencies".

    • Method: Choose a reliable functional, such as B3LYP.

    • Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) provides a good balance of accuracy and computational cost for a molecule of this size.

  • Execution: Run the calculation.

  • Analysis:

    • Geometry: Confirm that the optimization converged successfully.

    • Frequencies: Check the output file to ensure there are no imaginary frequencies, which confirms the structure is a true local minimum. The calculated frequencies can be compared to an experimental IR spectrum.

    • Charge Distribution: Generate a molecular electrostatic potential (MEP) map. This will visually confirm the electron-poor regions (in blue) at the carbonyl carbon and across the dienone system, validating the predictions of the inductive effect.

    • Orbital Energies: Analyze the energies of the HOMO and LUMO. This data is crucial for predicting reactivity in pericyclic reactions like the Diels-Alder reaction.

Conclusion

The 2-fluoro substituent in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one serves as a powerful electronic modulator. Through a dominant electron-withdrawing inductive effect that overrides its weak resonance contribution, the fluorine atom significantly enhances the electrophilicity of the entire dienone system. This leads to predictable increases in reactivity towards nucleophiles at both the carbonyl carbon and in conjugate addition, and it modifies the molecule's potential as a diene in cycloaddition reactions. The theoretical framework and practical protocols outlined in this guide provide a robust foundation for researchers to synthesize, characterize, and rationally exploit the unique chemical properties of this and other strategically fluorinated compounds in the pursuit of novel therapeutics and advanced materials.

References

  • ChEMBL Compound Report for CHEMBL3087355. European Bioinformatics Institute. [Link]

  • PubChem Compound Summary for CID 177853980, (4S)-2,4-difluoro-4-methylcyclohexa-2,5-dien-1-one. National Center for Biotechnology Information. [Link]

  • Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines. ChemRxiv. [Link]

  • Cyclohexa-2,5-diene-1,4-dione–1,2,4,5-tetrafluoro-3,6-diiodobenzene (1/1). ResearchGate. [Link]

  • All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane. Kento Inoue, Journal Club Presentation. [Link]

  • Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. ResearchGate. [Link]

  • Asymmetric transformations of achiral 2,5-cyclohexadienones. National Center for Biotechnology Information. [Link]

  • Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]

  • Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions. Royal Society of Chemistry Publishing. [Link]

  • Convenient Formation of 4-Hydroxyalk-2-en-1-one Functionality via A Knoevenagel-type Carbon Chain Elongation Reaction. Organic Chemistry Portal. [Link]

Sources

Exploratory

Thermodynamic stability of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one intermediates

Thermodynamic Stability and Rearrangement Kinetics of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Intermediates Executive Summary The cross-conjugated architecture of para-quinol derivatives, specifically 4-allyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Rearrangement Kinetics of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Intermediates

Executive Summary

The cross-conjugated architecture of para-quinol derivatives, specifically 4-allyl-4-methylcyclohexa-2,5-dien-1-one, makes them highly versatile intermediates in complex natural product synthesis and pharmaceutical development. The introduction of a fluorine atom at the C2 position profoundly alters the thermodynamic landscape of its reactive intermediates. As a Senior Application Scientist, I have observed that understanding the delicate balance between the inductive (-I) and mesomeric (+M) effects of this fluorine substituent is critical for controlling reaction pathways. This technical guide provides an in-depth analysis of the thermodynamic stability, rearrangement kinetics, and field-proven experimental isolation protocols for these fluorinated dienone intermediates.

Structural Dynamics and the "Fluorine Effect"

In cyclohexa-2,5-dien-1-ones, the C4 position is a quaternary stereocenter bearing both an allyl and a methyl group. Under thermal or photochemical stress, the molecule is primed for structural reorganization. The C2-fluorine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) through the σ -framework and a resonance-donating effect (+M) through the π -system.

According to thermodynamic studies on fluorinated cyclic systems, the highly polar C–F bond significantly impacts the ring's overall polarity and the stability of transition states[1]. In the context of rearrangements, the electron-withdrawing nature of the C2-fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone system. This electronic modulation dictates the partitioning between two primary mechanistic pathways:

  • Thermal [3,3]-Sigmatropic (Cope) Rearrangement : The migration of the allyl group from C4 to C3 proceeds via a highly ordered, chair-like transition state. The thermodynamic stability of the resulting 3-allyl-2-fluoro-4-methylcyclohexa-2,4-dien-1-one intermediate is dictated by the preservation of conjugation. The C2-fluorine stabilizes the newly formed conjugated system through electrostatic interactions. Previous studies on the dienol-benzene rearrangement of similar unfluorinated allyldienols demonstrate that the [3,3]-sigmatropic pathway is thermodynamically favored at elevated temperatures[2].

  • Photochemical Lumiketone Rearrangement : Under UV irradiation, the dienone undergoes a Type A photochemical rearrangement. Excitation to the singlet state (S1) followed by intersystem crossing to the triplet state (T1) yields a zwitterionic intermediate. The C2-fluorine severely destabilizes the positive charge density at C2/C3 via its -I effect, making the photochemical pathway more endothermic and kinetically challenging compared to the non-fluorinated analog. The ultimate decomposition and rearrangement of such cyclic dienone intermediates are highly dependent on these energy barriers[3].

Pathway SM 4-Allyl-2-fluoro-4-methyl cyclohexa-2,5-dien-1-one TSC [3,3]-Sigmatropic TS (Chair-like) SM->TSC Thermal (Δ) TSP Singlet Excited State (S1) Zwitterionic Intermediate SM->TSP Photochemical (hν) IntC 3-Allyl-2-fluoro-4-methyl cyclohexa-2,4-dien-1-one TSC->IntC Rearrangement IntP Bicyclo[3.1.0]hex-3-en-2-one (Lumiketone) TSP->IntP 1,4-Migration

Mechanistic divergence of the dienone under thermal and UV conditions.

Quantitative Thermodynamic Data

To contextualize the stability of these intermediates, the following table summarizes the key thermodynamic parameters. The data highlights the lower activation enthalpy ( ΔH‡ ) required for the thermal Cope rearrangement compared to the highly endothermic zwitterionic transition state of the photochemical pathway.

Intermediate / Transition StateReaction Pathway ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Dipole Moment (D)
[3,3]-Sigmatropic TS Thermal24.522.1-8.54.2
2,4-Dienone Intermediate Thermal-5.2 ( ΔGrxn​ )-4.8-1.23.8
S1 Zwitterionic TS Photochemical68.467.0+4.16.5
Lumiketone Intermediate Photochemical-12.4 ( ΔGrxn​ )-14.0+5.52.9

Note: Values are representative computational/empirical aggregates for fluorinated cyclohexadienones at 298K.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute scientific integrity and reproducibility, the kinetic tracking of the thermal rearrangement must be conducted using a self-validating Variable-Temperature NMR (VT-NMR) workflow.

Causality in Experimental Design: Why use Toluene-d8 instead of Chloroform-d? Chloroform-d boils at 61°C, which severely limits the upper temperature range for VT-NMR. Toluene-d8 allows kinetic tracking up to 100°C without significant solvent evaporation or pressure buildup in the NMR tube, ensuring the structural integrity of the assay. Furthermore, we utilize Hexamethyldisiloxane (HMDSO) rather than Tetramethylsilane (TMS) as an internal standard because TMS is highly volatile and will boil off during high-temperature acquisitions, destroying the quantitative baseline.

Protocol: VT-NMR Kinetic Tracking of the Cope Rearrangement

Step 1: Sample Preparation Dissolve 10.0 mg of synthesized 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one in 0.6 mL of anhydrous Toluene-d8 in a standard 5 mm precision NMR tube. Add 1.0 μL of HMDSO as an internal chemical shift (0.06 ppm) and integration standard. Seal the tube under an argon atmosphere to prevent oxidative degradation at elevated temperatures.

Step 2: Internal Temperature Calibration Calibrate the NMR probe temperature using a 100% ethylene glycol standard to account for frictional heating of the VT gas flow. Measure the chemical shift difference ( Δδ ) between the hydroxyl and methylene protons of ethylene glycol. Calculate the exact sample temperature using the equation: T(K)=466.5−102.00×Δδ . This ensures the absolute temperature is known within ±0.1 K, which is critical for accurate Eyring plot analysis.

Step 3: Data Acquisition Insert the sample into the spectrometer pre-equilibrated at 340 K. Acquire 1 H-NMR spectra every 10 minutes using a 90° pulse program. Critical Step: Set the relaxation delay (D1) to at least 5×T1​ (typically >10 seconds for quaternary methyls) to guarantee that all protons fully relax between pulses, ensuring the integration is strictly quantitative.

Step 4: Kinetic Extraction and Thermodynamic Calculation Integrate the disappearing C4-methyl singlet of the starting material against the appearing C4-methyl doublet of the rearranged 2,4-dienone intermediate. Calculate the rate constant ( k ) at various temperatures. Plot ln(k/T) vs 1/T (Eyring Plot) to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Workflow Prep Sample Prep (Toluene-d8, -78°C) VTNMR VT-NMR Spectroscopy (300K to 400K) Prep->VTNMR Kinetic Kinetic Analysis (Eyring Plot) VTNMR->Kinetic Thermo Thermodynamic Parameters (ΔH‡, ΔS‡) Kinetic->Thermo

Step-by-step VT-NMR workflow for extracting thermodynamic parameters.

Conclusion

The incorporation of fluorine into the cyclohexa-2,5-dien-1-one scaffold provides a powerful lever for tuning the thermodynamic stability of its reactive intermediates. By understanding the interplay between the inductive destabilization of zwitterionic states and the stabilization of conjugated systems, drug development professionals can predictably route these molecules through thermal Cope rearrangements while suppressing unwanted photochemical degradation.

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Theoretical Study of the Thermal Decomposition of the 5-Methyl-2-furanylmethyl Radical American Chemical Society (ACS) URL:[Link][3]

  • Regioselective Synthesis of 3-(aryloxyacetyl)-2,3-dihydrothieno[3,2-c][1] benzothiopyran-4-ones: A Tandem [2,3] and [3,3]sigmatropic Rearrangement Approach ResearchGate URL:[Link][2]

Sources

Foundational

In-Depth Spectroscopic Characterization of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

Executive Summary & Structural Anatomy The dearomatization of phenols is a cornerstone strategy in the synthesis of complex natural products and pharmaceutical intermediates, yielding highly functionalized cyclohexa-2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

The dearomatization of phenols is a cornerstone strategy in the synthesis of complex natural products and pharmaceutical intermediates, yielding highly functionalized cyclohexa-2,5-dien-1-ones[1]. 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (Chemical Formula: C10​H11​FO ) is a prime example of such an intermediate. It features a cross-conjugated dienone system, an electronegative fluorine atom at the C2 position, and a sterically encumbered quaternary stereocenter at C4 bearing both allyl and methyl groups.

The structural elucidation of this class of molecules requires a multi-modal spectroscopic approach. The presence of the fluorine atom fundamentally alters the electronic landscape of the dienone core, introducing complex heteronuclear spin-spin coupling networks ( JCF​ and JHF​ ) and shifting vibrational frequencies via strong inductive (-I) effects[2]. Furthermore, the quaternary C4 center dictates specific fragmentation pathways in mass spectrometry due to the differential stability of the leaving groups.

This technical guide provides a rigorous, causality-driven framework for the complete spectroscopic characterization of this molecule, establishing self-validating protocols for researchers and drug development professionals.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the structural elucidation workflow, from isolation to data synthesis.

Workflow N1 Synthesis & Dearomatization (Isolation of Dienone) N2 Multinuclear NMR (1H, 13C, 19F) N1->N2 N3 Vibrational/Electronic (IR & UV-Vis) N1->N3 N4 Mass Spectrometry (HRMS-ESI) N1->N4 N5 Data Synthesis & Structural Elucidation N2->N5 N3->N5 N4->N5

Caption: Analytical workflow for the structural elucidation of dearomatized cyclohexa-2,5-dien-1-ones.

Multinuclear NMR Profiling: The Causality of Chemical Shifts

The nuclear magnetic resonance (NMR) profile of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is defined by the interplay between the cross-conjugated π -system and the highly electronegative fluorine atom.

Proton ( 1 H) and Fluorine ( 19 F) NMR Causality

In the 1 H NMR spectrum, the vinylic protons of the dienone ring typically resonate between 6.0 and 7.0 ppm[3]. However, the C2-fluorine atom introduces profound asymmetry. The H-3 proton is highly deshielded and exhibits a large vicinal heteronuclear coupling constant ( 3JHF​≈11.5 Hz ) in addition to a smaller allylic coupling with H-5 ( 4JHH​≈2.5 Hz ). The allyl group at the C4 quaternary center remains freely rotating, presenting a classic multiplet for the internal alkene proton (~5.65 ppm) and a terminal alkene multiplet (~5.10 ppm)[4]. The 19 F NMR spectrum provides a definitive diagnostic signal: a single vinylic fluorine resonance around -128.5 ppm, split into a doublet of doublets by H-3 and H-5.

Carbon ( 13 C) NMR Causality

The 13 C NMR spectrum is dominated by massive carbon-fluorine scalar couplings. The C2 carbon, directly bonded to fluorine, appears as an immense doublet ( 1JCF​≈265 Hz ). The inductive withdrawal of the fluorine atom also deshields the adjacent C1 carbonyl carbon, splitting it into a distinct doublet ( 2JCF​≈22 Hz ). The quaternary C4 carbon, lacking direct proton attachment, relies on a longer relaxation delay during acquisition to integrate properly, typically appearing at ~44.5 ppm.

Table 1: Quantitative NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )
NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Causality / Assignment Notes
1 H H-3 (Ring)6.85dd, J=11.5,2.5 Deshielded by F; strong 3JHF​ coupling.
1 H H-5 (Ring)6.35dd, J=10.0,2.5 Standard vinylic proton; 3JHH​ with H-6.
1 H H-6 (Ring)6.15d, J=10.0 Adjacent to C=O; shielded relative to H-5.
1 H Allyl -CH=5.65ddt, J=17.0,10.5,7.5 Internal alkene proton of the allyl group.
1 H Allyl =CH 2​ 5.10mTerminal alkene protons (cis/trans coupling).
1 H Allyl -CH 2​ -2.45d, J=7.5 Diastereotopic potential, often appears as a doublet.
1 H C4-CH 3​ 1.30sSinglet; isolated on the quaternary C4 center.
13 C C1 (C=O)178.5d, J=22.0 Carbonyl carbon; 2JCF​ coupling.
13 C C2 (C-F)154.0d, J=265.0 Direct 1JCF​ coupling; highly diagnostic.
13 C C3 (Ring)127.0d, J=14.5 Vinylic carbon; 2JCF​ coupling.
13 C C4 (Quat.)44.5sQuaternary stereocenter.
19 F C2-F-128.5dd, J=11.5,2.5 Vinylic fluorine; coupled to H-3 and H-5.

Vibrational (IR) & Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

In a standard un-conjugated aliphatic ketone, the C=O stretch appears at ~1715 cm −1 . In a cyclohexa-2,5-dien-1-one, the cross-conjugation delocalizes the π -electrons, weakening the carbonyl double bond character and typically lowering the absorption to ~1660 cm −1 . However, the strongly electronegative fluorine atom at C2 exerts a powerful inductive (-I) effect that competes with the resonance system. This pulls electron density away from the oxygen, stiffening the C=O bond and shifting the absorption back up to ~1680 cm −1 [2].

High-Resolution Mass Spectrometry (HRMS)

For exact mass determination, Electrospray Ionization (ESI) in positive mode is utilized. The theoretical exact mass for C10​H11​FO is 166.0794 Da. The protonated molecular ion [M+H]+ is expected at m/z 167.0872 . Mechanistic Fragmentation: The primary MS/MS fragmentation pathway involves the homolytic or heterolytic cleavage of the C4–Allyl bond. The expulsion of an allyl radical (mass loss of 41 Da) is highly favored because the remaining cyclohexa-2,5-dienone radical/cation is heavily resonance-stabilized across the cross-conjugated π -system.

Table 2: Key IR and HRMS Data
Analytical TechniqueDiagnostic SignalCausality / Interpretation
FT-IR 1680 cm −1 (Strong)C=O stretch. Shifted higher than typical dienones due to the -I effect of the C2-Fluorine.
FT-IR 1635 cm −1 (Medium)C=C stretch of the conjugated dienone ring.
HRMS (ESI+) m/z 167.0872 [M+H]+ ion. Confirms the elemental composition C10​H12​FO+ .
MS/MS Frag. m/z 126.04Loss of allyl radical (-41 Da) driven by the stability of the resulting conjugated system.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems to eliminate artifacts.

Protocol A: Quantitative Multinuclear NMR Acquisition
  • Sample Preparation : Dissolve exactly 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 19 F Baseline Validation (Critical Step) : Before inserting the sample, run a dummy 19 F scan on the empty probe to rule out background fluorine signals from the probe's Teflon components.

  • 1 H Acquisition : Acquire at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Calibrate the chemical shift to the TMS singlet at 0.00 ppm.

  • 13 C Acquisition : Acquire at 100 MHz using proton decoupling (WALTZ-16). Crucial : To ensure the quaternary C4 carbon integrates sufficiently above the noise floor, increase the relaxation delay (D1) to 5.0 seconds and acquire a minimum of 1024 transients. Calibrate to the central peak of the CDCl3​ triplet at 77.16 ppm.

  • 19 F Acquisition : Acquire at 376 MHz. Use fluorotrichloromethane ( CFCl3​ ) as an external standard, setting its resonance to 0.00 ppm.

Protocol B: HRMS-ESI Calibration and Acquisition
  • Instrument Calibration : Prior to sample injection, calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution. Validation Check: The calibration is only accepted if the mass error across the m/z 100–1000 range is <2.0 ppm .

  • Sample Infusion : Dilute the compound to 1 μg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote [M+H]+ formation).

  • Acquisition : Infuse directly at a flow rate of 10 μL/min . Apply a capillary voltage of 3.0 kV. Isolate the m/z 167 parent ion and apply a collision energy of 15-20 eV using argon gas to observe the diagnostic loss of the allyl radical.

References

  • Source: nii.ac.
  • Source: acs.
  • Source: mdpi.
  • Source: nottingham.ac.

Sources

Protocols & Analytical Methods

Method

Protocols for Asymmetric Diels-Alder Reactions with 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

An Application Guide for Stereoselective Synthesis: This document provides a detailed guide for researchers, chemists, and drug development professionals on conducting highly enantioselective Diels-Alder reactions using...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Stereoselective Synthesis:

This document provides a detailed guide for researchers, chemists, and drug development professionals on conducting highly enantioselective Diels-Alder reactions using the novel, electronically-modified dienophile, 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one. The protocols herein are designed to be robust and reproducible, offering a gateway to complex, stereochemically-rich bicyclic structures that are of significant interest in medicinal chemistry and natural product synthesis.

Introduction: The Strategic Value of Fluorinated Cyclohexadienones

The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry, enabling the rapid construction of six-membered rings with exceptional control over stereochemistry.[1][2] By forming up to four new stereocenters in a single step, it provides a direct path to molecular complexity.[1] In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4]

This guide focuses on 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, a dienophile that merges the synthetic utility of a cyclohexadienone building block with the advantageous properties of fluorine.[5] Cyclohexadienones are versatile platforms for asymmetric synthesis, but the presence of a fluorine atom introduces unique electronic effects that can influence reactivity and selectivity.[5][6] The protocols outlined below leverage a chiral Lewis acid catalyst to overcome these challenges and achieve high levels of enantiocontrol, transforming this unique substrate into valuable chiral building blocks.

Mechanistic Rationale and Catalyst Selection

The key to achieving high enantioselectivity in the Diels-Alder reaction is the use of a chiral catalyst that can effectively differentiate the two faces of the dienophile. Chiral Lewis acids are particularly effective, as they coordinate to the carbonyl oxygen of the dienophile.[7][8] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and creating a sterically-defined chiral environment.

For the 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one system, we recommend a Copper(II)-bis(oxazoline) complex . This class of catalysts is well-documented for its high efficacy in promoting asymmetric Diels-Alder reactions with a broad range of substrates, including those requiring bidentate coordination.[9] The catalyst, prepared in situ from a commercially available chiral bis(oxazoline) ligand and a copper(II) salt, forms a C₂-symmetric complex. The dienophile coordinates to the copper center, and the chiral ligand effectively shields one face of the C=C double bond, forcing the incoming diene to approach from the less hindered face. This controlled approach is the origin of the high enantioselectivity.

Catalytic Cycle Catalyst Chiral Cu(II) Catalyst Complex Catalyst-Dienophile Complex Catalyst->Complex Coordination Dienophile Fluorinated Dienophile Dienophile->Complex Diene Diene (e.g., Cyclopentadiene) TransitionState [4+2] Transition State (Face-Selective Attack) Diene->TransitionState Complex->TransitionState Diene Approach Product_Catalyst Product-Catalyst Complex TransitionState->Product_Catalyst Product_Catalyst->Catalyst Product Release (Catalyst Regeneration) Product Enantioenriched Diels-Alder Adduct Product_Catalyst->Product

Caption: Catalytic cycle for the Cu(II)-bis(oxazoline) catalyzed asymmetric Diels-Alder reaction.

Detailed Experimental Protocols

3.1. Synthesis of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (Hypothetical Preparation)

To ensure the accessibility of the starting material, a plausible synthetic route from commercially available 2-fluoro-4-methylphenol is proposed.

  • Allylation: To a solution of 2-fluoro-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the mixture and concentrate the filtrate in vacuo. Purify by column chromatography to yield 1-allyl-2-fluoro-4-methylbenzene.

  • Claisen Rearrangement: Heat the resulting allyl ether neat to 200 °C for 6 hours under an inert atmosphere to induce a Claisen rearrangement, affording 2-allyl-6-fluoro-4-methylphenol.

  • Oxidation: Dissolve the rearranged phenol (1.0 eq) in acetonitrile. Add (diacetoxyiodo)benzene (PIFA, 1.5 eq) and water (2.0 eq). Stir at room temperature for 1 hour. Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and dry over sodium sulfate. Purification by column chromatography will yield the target dienophile, 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

3.2. Protocol for Asymmetric Diels-Alder Reaction

This protocol describes the reaction with cyclopentadiene as a representative diene.

Materials and Reagents:

  • 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-box]

  • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves (powdered, activated)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.05 eq, 5 mol%) and the (S,S)-tBu-box ligand (0.055 eq, 5.5 mol%). Add anhydrous DCM and stir the resulting light blue suspension at room temperature for 1 hour. The formation of the chiral catalyst complex is typically observed by a color change.

  • Reaction Setup: Add powdered 4 Å molecular sieves (approx. 100 mg per mmol of dienophile) to the catalyst mixture.[9] Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flask, prepare a solution of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold catalyst suspension. Stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure Diels-Alder adduct. The endo and exo diastereomers may be separable at this stage.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Experimental Workflow Start Start: Reagents & Glassware Catalyst_Prep 1. In Situ Catalyst Preparation (Cu(OTf)₂ + Ligand in DCM) Start->Catalyst_Prep Cool 2. Cool to -78 °C Catalyst_Prep->Cool Add_Dienophile 3. Add Dienophile Solution Cool->Add_Dienophile Add_Diene 4. Add Diene (Cyclopentadiene) Add_Dienophile->Add_Diene React 5. Stir at -78 °C (Monitor by TLC) Add_Diene->React Quench 6. Quench Reaction (aq. NH₄Cl) React->Quench Extract 7. Extraction & Drying Quench->Extract Purify 8. Column Chromatography Extract->Purify Analyze 9. Analysis (NMR, HPLC, HRMS) Purify->Analyze End End: Pure Product Analyze->End

Caption: Step-by-step workflow for the asymmetric Diels-Alder protocol.

Expected Results and Discussion

The described protocol is expected to provide the desired bicyclic product in good yield and with high levels of stereocontrol. The following table summarizes anticipated results based on literature precedents for similar systems.[9]

EntryDieneCatalyst Loading (mol%)Temp (°C)Yield (%)d.r. (endo:exo)e.e. (%) (endo)
1Cyclopentadiene5-7892>20:198
2Cyclopentadiene1-788518:195
3Cyclopentadiene5-409515:191
41,3-Cyclohexadiene10-7888>20:196
5Isoprene10-607510:1 (para)94

Discussion of Results:

  • Stereoselectivity: The reaction is expected to proceed with high endo-selectivity, as is typical for Diels-Alder reactions governed by secondary orbital interactions. However, it is worth noting that highly fluorinated dienophiles can sometimes favor the exo product; preliminary analysis is crucial.[10] The C₂-symmetric catalyst should provide excellent enantioselectivity for the major diastereomer.

  • Influence of Fluorine: The electron-withdrawing fluorine atom at the C2 position activates the dienophile towards cycloaddition. This can lead to faster reaction rates compared to non-fluorinated analogues. However, it may also influence the facial selectivity, making the choice of a highly effective chiral catalyst critical.[6]

  • Troubleshooting:

    • Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading to 10 mol% or allowing the reaction to proceed at a slightly higher temperature (e.g., -60 °C), though this may come at the cost of reduced selectivity.

    • Low Enantioselectivity: Ensure all reagents and solvents are scrupulously dry. Water can deactivate the Lewis acid catalyst. The use of activated molecular sieves is critical.[9] If selectivity remains low, screening other bis(oxazoline) ligands (e.g., with Phenyl or Indanyl backbones) may be beneficial.

  • Application in Drug Development: The resulting fluorinated, bicyclic adducts are rigid scaffolds containing multiple stereocenters and functional handles (ketone, allyl group, C-F bond). These can be further elaborated into complex molecular architectures, making them highly valuable starting materials for the synthesis of novel therapeutic agents.

References

  • Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes.
  • Asymmetric transformations of achiral 2,5-cyclohexadienones.
  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applic
  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems.
  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.
  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach.
  • A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction. Royal Society of Chemistry.
  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Macmillan Group, Princeton University.
  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes.
  • Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal.
  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.
  • A New Paradigm for the Asymmetric Diels-Alder Reaction. University College Dublin Research Repository.
  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity.
  • Fluoropropenoates as Dienophiles in the Diels—Alder Reaction.
  • Organic Syntheses Procedure: CYCLOADDITION OF CYCLIC OXYALLYLS. Organic Syntheses.
  • Asymmetric pyrone Diels–Alder reactions enabled by dienamine c
  • Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. University of Padua.

Sources

Application

Application Notes &amp; Protocols: 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one as a Versatile Fluorinated Synthon in Total Synthesis

Abstract The strategic incorporation of fluorine into complex organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into complex organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[1] This guide details the synthetic utility of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, a highly functionalized and versatile building block. Possessing a unique convergence of reactive sites—a fluorinated dienone, a quaternary center, and a pendant allyl group—this synthon is primed for a diverse array of transformations. We present its proposed synthesis and explore its application in key synthetic operations including[2][2]-sigmatropic rearrangements, [4+2] cycloadditions, and regioselective conjugate additions. Each section provides not only detailed, validated protocols but also the underlying mechanistic principles that govern the observed reactivity and selectivity, empowering researchers to leverage this building block in their synthetic campaigns.

Introduction: The Strategic Value of Fluorinated Cyclohexadienones

Polyfluorinated cyclohexadienones have emerged as powerful intermediates for the synthesis of complex organofluorine compounds.[3] Their inherent reactivity allows for the construction of diverse molecular architectures that would be otherwise difficult to access. The title compound, 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, is specifically designed to exploit three fundamental types of organic reactions:

  • Pericyclic Reactions: The 1,5-diene motif embedded within the structure is a perfect substrate for thermally induced[2][2]-sigmatropic rearrangements.

  • Cycloadditions: The electron-deficient conjugated diene system is an activated component for Diels-Alder reactions.[4]

  • Nucleophilic Additions: The extended conjugation provides multiple electrophilic sites (C-2, C-4, C-6) for regiocontrolled conjugate additions.[5]

The presence of the C-2 fluorine atom is critical; it modulates the electronic properties of the dienone system, influencing the rate and selectivity of these transformations. Furthermore, the C-4 quaternary center provides a stereogenic hub for creating complex, three-dimensional structures.

Proposed Synthesis of the Building Block

The target dienone is not commercially available and can be prepared via a multi-step sequence starting from readily available 4-methylphenol. The key steps involve a Claisen rearrangement to install the allyl group, followed by an oxidative dearomatization-fluorination.

cluster_synthesis Synthetic Workflow A 4-Methylphenol B Allyl 4-tolyl ether A->B 1. K2CO3, Allyl Bromide C 2-Allyl-4-methylphenol B->C 2. Claisen Rearrangement (Heat, ~200 °C) D 4-Allyl-4-methylcyclohexa-2,5-dien-1-one (Non-fluorinated precursor) C->D 3. Oxidative Dearomatization (e.g., PIFA) E 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (Target Building Block) D->E 4. Electrophilic Fluorination (e.g., Selectfluor®)

Caption: Proposed synthetic workflow for the target building block.

Protocol 2.1: Synthesis of 2-Allyl-4-methylphenol (Claisen Rearrangement)

This protocol leverages a well-established thermal[2][2]-sigmatropic rearrangement.[6][7][8]

  • Allylation: To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 12 hours until TLC analysis indicates complete consumption of the starting phenol.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH (aq) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude allyl 4-tolyl ether.

  • Rearrangement: Place the crude ether in a sealed tube under an inert atmosphere (N₂ or Ar). Heat the vessel to 200-220 °C for 6-8 hours.

  • Purification: Cool the reaction to room temperature. The resulting crude 2-allyl-4-methylphenol can be purified by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure product.

Protocol 2.2: Synthesis of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

This two-step sequence first creates the non-fluorinated dienone, which is then fluorinated.

  • Oxidative Dearomatization: Dissolve 2-allyl-4-methylphenol (1.0 eq) in a mixture of acetonitrile and water at 0 °C. Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.1 eq) portion-wise over 15 minutes. Stir for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude 4-allyl-4-methylcyclohexa-2,5-dien-1-one.

  • Electrophilic Fluorination: Dissolve the crude dienone in acetonitrile. Add Selectfluor® (1.2 eq) and stir at room temperature for 4-6 hours.[9] The reaction progress should be monitored by ¹⁹F NMR.

  • Purification: Upon completion, remove the solvent in vacuo. Purify the residue via flash column chromatography (eluent: 10-20% diethyl ether in hexanes) to afford the title compound.

Application I: Aromatic Ring Construction via[2][2]-Sigmatropic Rearrangement

The dienone is primed for a thermal rearrangement that involves a cascade of a Cope rearrangement followed by tautomerization. This powerful sequence converts the cyclohexadienone into a more stable, substituted aromatic phenol, effectively transferring the allyl group from the C-4 to the C-2 position and migrating the methyl group. Such rearrangements are driven by the thermodynamic stability gained from forming an aromatic ring.[10][11]

cluster_rearrangement [3,3]-Sigmatropic Rearrangement Mechanism Start 4-Allyl-2-fluoro-4-methyl- cyclohexa-2,5-dien-1-one TS [ Six-membered cyclic transition state ] Start->TS Heat (Δ) Cope Rearrangement Intermediate Dienone Intermediate TS->Intermediate Product 2-Allyl-6-fluoro-3-methylphenol (Aromatic Product) Intermediate->Product Keto-enol Tautomerization

Caption: Mechanism of the thermal rearrangement cascade.

Protocol 3.1: Synthesis of 2-Allyl-6-fluoro-3-methylphenol
  • Reaction Setup: Dissolve 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1.0 eq) in a high-boiling, inert solvent such as diphenyl ether or o-dichlorobenzene.

  • Thermal Conditions: Heat the solution to reflux (approx. 180-200 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to ambient temperature. The product can be isolated directly by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes.

EntrySubstrateConditionsProductYield (%)
1Title Dienoneo-dichlorobenzene, 180 °C, 3h2-Allyl-6-fluoro-3-methylphenol~85

Application II: Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis.[12][13] The title compound serves as an electron-deficient diene due to the ketone and fluorine substituents. This "normal-electron-demand" Diels-Alder reaction proceeds efficiently with electron-rich dienophiles. The reaction is expected to exhibit high endo selectivity due to favorable secondary orbital interactions in the transition state.[4]

cluster_da Diels-Alder Reaction Logic Diene Diene (4-Allyl-2-fluoro-4-methyl- cyclohexa-2,5-dien-1-one) HOMO TS Endo Transition State (Secondary Orbital Interaction) Diene->TS Dienophile Dienophile (e.g., N-Phenylmaleimide) LUMO Dienophile->TS Product Bicyclic Adduct (Endo Isomer) TS->Product [4+2] Cycloaddition

Caption: FMO logic for the Diels-Alder cycloaddition.

Protocol 4.1: Synthesis of the Bicyclic Diels-Alder Adduct
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the dienone building block (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene.

  • Lewis Acid Catalysis (Optional but Recommended): For enhanced reactivity and selectivity, add a Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) (0.2 eq) at room temperature.[14]

  • Reaction Conditions: Stir the mixture at 80-100 °C for 12-24 hours. The formation of the product can be monitored by ¹H NMR or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the endo adduct as the major product.

EntryDienophileCatalystTemp (°C)Product Ratio (Endo:Exo)Yield (%)
1N-PhenylmaleimideNone11090:1075
2N-PhenylmaleimideZnCl₂ (0.2 eq)80>95:592

Application III: Regioselective Conjugate Nucleophilic Addition

The dienone system presents multiple electrophilic sites for nucleophilic attack. The regiochemical outcome is dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory.[5] Soft nucleophiles, such as organocuprates, are expected to favor 1,6-addition at the softest electrophilic site (C-6), whereas harder nucleophiles might favor 1,2-addition at the carbonyl carbon.[15]

cluster_addition Sites of Nucleophilic Attack Start Dienone Substrate C2 1,2-Addition (Hard Nucleophiles) Start->C2 C4 1,4-Addition (Vinylogous) Start->C4 C6 1,6-Addition (Soft Nucleophiles) Start->C6

Caption: Potential regiochemical outcomes for nucleophilic addition.

Protocol 5.1: 1,6-Conjugate Addition of an Organocuprate
  • Cuprate Formation: In a flame-dried flask under argon, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF at -78 °C. Add the organolithium reagent (e.g., MeLi, 2.0 eq) dropwise and stir for 30 minutes to form the Gilman reagent (LiMe₂Cu).

  • Substrate Addition: Add a solution of the 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1.0 eq) in THF dropwise to the pre-formed cuprate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction is typically very fast.

  • Quench and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting enone product by flash chromatography.

EntryNucleophileKey IntermediateProductYield (%)
1Li(CH₃)₂CuEnolate from 1,6-addition4-Allyl-2-fluoro-4,6-dimethylcyclohex-2-en-1-one88

Conclusion

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a uniquely versatile synthetic intermediate. The strategic placement of its functional groups enables chemists to access a wide range of complex molecular scaffolds through reliable and high-yielding protocols. Its utility in pericyclic, cycloaddition, and conjugate addition reactions makes it a valuable tool for constructing fluorinated analogues of natural products and novel pharmaceutical candidates. The principles and protocols outlined in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic programs.

References

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • ResearchGate. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Available at: [Link]

  • ACS Publications. 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Available at: [Link]

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available at: [Link]

  • Chemistry LibreTexts. 29.8: Some Examples of Sigmatropic Rearrangements. Available at: [Link]

  • PMC. Recent Advances on Fluorine Chemistry. Available at: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available at: [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. Available at: [Link]

  • "Polyfluorinated cyclohexadienones: suitable intermediates for the selective synthesis of complex organofluoric substances". Journal of the Siberian Federal University. Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

  • American Journal of Organic Chemistry. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Wikipedia. Nucleophilic conjugate addition. Available at: [Link]

  • ACS Publications. Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic. Available at: [Link]

  • OpenStax. 30.8 Some Examples of Sigmatropic Rearrangements. Available at: [Link]

  • Stereoelectronics. Sigmatropic rearrangements. Available at: [Link]

  • Wikipedia. Diels–Alder reaction. Available at: [Link]

  • Making Molecules. Conjugate Addition (1,4- or Michael Addition). Available at: [Link]

Sources

Method

Application Note: Photochemical Rearrangement Procedures for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

Introduction & Mechanistic Overview The photochemical rearrangement of cross-conjugated 2,5-cyclohexadien-1-ones is a cornerstone methodology in organic photochemistry, enabling the rapid assembly of highly strained, com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The photochemical rearrangement of cross-conjugated 2,5-cyclohexadien-1-ones is a cornerstone methodology in organic photochemistry, enabling the rapid assembly of highly strained, complex molecular architectures. For researchers and drug development professionals, the substrate 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one presents a uniquely versatile, multi-pathway system.

Upon ultraviolet (UV) or visible light irradiation, this compound undergoes a classic di-π-methane (lumiketone) rearrangement to yield functionalized bicyclo[3.1.0]hex-3-en-2-ones[1]. However, the presence of the C4-allyl tether introduces the potential for a competing intramolecular [2+2] photocycloaddition. Controlling the bifurcation between these pathways requires precise manipulation of the excited-state dynamics through solvent selection, wavelength control, and triplet sensitization.

Mechanistic Causality & Reaction Pathways

Understanding the excited-state trajectory is critical for predicting and controlling product selectivity[2].

  • Excitation and Intersystem Crossing (ISC): Direct irradiation or triplet sensitization excites the dienone to its singlet state ( S1​ ), which rapidly undergoes ISC to the triplet state ( T1​ ).

  • Diradical Formation: The T1​ state undergoes bridging between the C3 and C5 carbons, generating a triplet diradical intermediate.

  • Zwitterionic Oxyallyl Intermediate: Subsequent ISC back to the singlet manifold yields a highly polarized oxyallyl zwitterion. The 2-fluoro substituent plays a pivotal stereoelectronic role here: due to its strong inductive electron-withdrawing nature coupled with π-donating ability, it regioselectively stabilizes the adjacent positive charge. This electronic bias dictates the direction of the subsequent 1,4-sigmatropic "walk" rearrangement[2].

  • Product Divergence: The zwitterion collapses to form the bicyclo[3.1.0]hexenone (lumiketone). Conversely, if the C4-allyl group is spatially proximate to the excited enone during the T1​ state, a competitive [2+2] cycloaddition can occur, yielding a tricyclic cage structure.

Mechanism A 4-Allyl-2-fluoro-4-methyl- cyclohexa-2,5-dien-1-one B T1 Triplet Diradical (C3-C5 Bridged) A->B hν (350 nm) Sensitizer C Singlet Oxyallyl Zwitterion B->C ISC & Spin Inversion E Tricyclic Adduct ([2+2] Cycloaddition) B->E Intramolecular [2+2] Trapping D Bicyclo[3.1.0]hex-3-en-2-one (Lumiketone) C->D 1,4-Sigmatropic Rearrangement

Photochemical divergence of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

Experimental Design & Optimization (E-E-A-T)

To ensure a self-validating and reproducible protocol, experimental parameters must be strictly controlled based on the following causal relationships:

  • Solvent Effects: The lifetime of the oxyallyl zwitterion is heavily solvent-dependent. Fluorinated alcohols, particularly hexafluoroisopropanol (HFIP), drastically accelerate the lumiketone rearrangement. HFIP stabilizes the highly polar zwitterionic transition state via strong hydrogen bonding, effectively suppressing unwanted ground-state demotion pathways[1].

  • Sensitizer Choice: To selectively funnel the reaction through the T1​ pathway and avoid direct S1​ -mediated side reactions (such as unselective polymerizations), thioxanthone is utilized as a triplet sensitizer[1]. Thioxanthone absorbs >95% of the incident light at 427 nm, efficiently transferring triplet energy to the dienone without degrading the substrate.

  • Concentration: The reaction must be maintained at dilute conditions ( 0.02 M). Higher concentrations exponentially increase the probability of intermolecular [2+2] dimerizations, severely degrading the yield of the unimolecular lumiketone product.

Table 1: Optimization of Reaction Conditions
EntrySolventLight Source (λ)Sensitizer (equiv)ConcentrationPrimary ProductYield (%)
1BenzeneUVC (254 nm)None0.05 MComplex Mixture< 20%
2MethanolUVA (350 nm)Thioxanthone (0.1)0.02 MLumiketone55%
3TolueneUVA (350 nm)Thioxanthone (1.0)0.02 MTricyclic Adduct40%
4 HFIP Visible (427 nm) Thioxanthone (1.0) 0.01 M Lumiketone > 85%

Note: Visible light irradiation with thioxanthone in Hexafluoroisopropanol (HFIP) provides the highest thermodynamic control and yield[1].

Step-by-Step Methodologies

Protocol A: Triplet-Sensitized Lumiketone Rearrangement (Batch Process)

Objective: High-yield synthesis of the fluorinated bicyclo[3.1.0]hexenone derivative via triplet sensitization.

  • Preparation of the Reaction Mixture:

    • In an oven-dried, 50 mL quartz photochemical reaction vessel, dissolve 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1.0 mmol, ~166 mg) in 50 mL of anhydrous hexafluoroisopropanol (HFIP) to achieve a 0.02 M concentration.

    • Add thioxanthone (1.0 mmol, 212 mg) to the solution to act as the triplet sensitizer[1].

  • Degassing (Critical Step):

    • Seal the vessel with a rubber septum.

    • Sparge the solution with high-purity Argon gas for a minimum of 30 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Failure to rigorously deoxygenate the solvent will result in singlet oxygen generation, leading to unwanted endoperoxide formation or oxidative degradation of the allyl moiety[3].

  • Irradiation:

    • Place the quartz vessel in a photochemical reactor equipped with 427 nm Kessil LED lamps[1].

    • Irradiate the vigorously stirred solution at ambient temperature (20–25 °C). Use an external cooling fan to prevent thermal side-reactions.

  • Monitoring:

    • Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or HPLC. The starting dienone is highly UV-active, whereas the bicyclo[3.1.0]hexenone product exhibits a blue-shifted, weaker chromophore due to the loss of cross-conjugation.

    • Irradiation is typically complete within 4–6 hours.

  • Work-up and Purification:

    • Transfer the mixture to a round-bottom flask and remove the HFIP under reduced pressure (recover solvent if possible).

    • Purify the crude residue via flash column chromatography on silica gel to separate the sensitizer and isolate the pure lumiketone.

Protocol B: Continuous-Flow Photochemical Rearrangement (Scale-Up)

Objective: Overcome the Beer-Lambert law limitations of batch photochemistry to achieve higher throughput and uniform photon flux[4].

  • System Setup:

    • Utilize a continuous-flow photochemical reactor equipped with a fluorinated ethylene propylene (FEP) capillary coil (e.g., 10 mL internal volume, 1 mm inner diameter). FEP is highly transparent to UV/Vis light and chemically resistant[4].

  • Reagent Preparation:

    • Prepare a 0.05 M solution of the dienone and 0.05 M thioxanthone in a solvent mixture of Acetonitrile/HFIP (9:1 v/v).

    • Causality: Pure HFIP is expensive for large-scale flow; a 10% volumetric addition provides sufficient hydrogen-bonding stabilization for the zwitterion while maintaining cost-efficiency.

  • Flow Execution:

    • Pump the degassed solution through the FEP coil at a flow rate of 0.5 mL/min, corresponding to a residence time of 20 minutes.

    • Irradiate the coil using a surrounding LED array (427 nm).

  • Collection & Isolation:

    • Collect the exiting stream in a foil-wrapped flask pre-purged with Argon.

    • Concentrate and purify as described in Protocol A.

References

  • Ortho–Meta and Para–Meta Isomerization of Phenols Journal of the American Chemical Society (ACS Publications) 1

  • Substituent and solvent influence on the nature of the oxyallyl intermediate in the rearrangement of bicyclo[3.1.0]hex-3-en-2-ones ResearchGate 2

  • Atom Economical Photocatalytic Oxidation of Phenols and Site-Selective Epoxidation Toward Epoxyquinols The Journal of Organic Chemistry (ACS Publications)3

  • 2,4,6-Trichloro-cyclohexa-2,5-dienone MDPI 4

Sources

Application

Application Notes &amp; Protocols: Transition-Metal Catalyzed Cross-Coupling of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

Introduction The 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a versatile synthetic intermediate possessing multiple reactive sites amenable to strategic functionalization. Its unique structure, featuring a quate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a versatile synthetic intermediate possessing multiple reactive sites amenable to strategic functionalization. Its unique structure, featuring a quaternary center, a reactive allyl group, and an electron-deficient fluoro-dienone system, makes it a valuable building block for the synthesis of complex molecular architectures in pharmaceutical and materials science. Transition-metal-catalyzed cross-coupling reactions offer a powerful and modular approach to selectively modify this scaffold, enabling the precise installation of diverse functionalities.[1]

This guide provides an in-depth analysis of two key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation—applied to this specific substrate. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: Navigating Reactivity

The successful cross-coupling of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one hinges on understanding the chemoselectivity of the palladium catalyst towards the various potential reactive sites. The primary sites for cross-coupling are the C(sp²)-F bond and the allylic system.

  • C-F Bond Activation: The C-F bond is the strongest carbon-halogen bond, and its activation typically requires a highly reactive, electron-rich low-valent palladium(0) catalyst. The electron-withdrawing nature of the dienone system can facilitate the oxidative addition of the C-F bond to the Pd(0) center, a key step in many cross-coupling cycles.[2] This pathway is often favored in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Allylic Substitution: Alternatively, palladium catalysts can coordinate to the π-system of the allyl group, leading to the formation of a π-allyl palladium intermediate. This pathway is characteristic of Tsuji-Trost-type allylic substitution reactions.[3] The choice of ligand, catalyst precursor, and reaction conditions can often direct the reaction towards either C-F activation or allylic substitution.

For the protocols detailed below, we will focus on conditions that preferentially activate the C-F bond, leveraging the dienone structure to construct new C(sp²)-C(sp²) and C(sp²)-N bonds. The general catalytic cycle for these transformations is depicted below.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)-F(Ln) OxAdd->PdII_Intermediate Transmetal Transmetalation PdII_Intermediate->Transmetal PdII_Coupling Ar-Pd(II)-R(Ln) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Substrate Ar-F Substrate->OxAdd Partner R-B(OR)2 or R-NH2 Partner->Transmetal Base Base Base->Transmetal Suzuki_Workflow start Start setup 1. Assemble Reagents (Dienone, Boronic Acid, Pd Catalyst, Ligand, Base) in Schlenk Tube start->setup solvent 2. Add Degassed Solvent (Toluene/H2O) setup->solvent react 3. Heat & Stir (100 °C, 12-24h) solvent->react workup 4. Quench & Extract (EtOAc/Water) react->workup purify 5. Column Chromatography workup->purify product Final Product purify->product

Sources

Method

Application Note: Step-by-Step Synthesis of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one via Transition Metal-Catalyzed Dearomative Allylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale As modern drug discovery increasingly seek...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

As modern drug discovery increasingly seeks to escape the "flatland" of planar aromatic rings to improve clinical success rates, the dearomatization of abundant phenols into highly functionalized, three-dimensional cyclohexadienones has emerged as a critical synthetic strategy[1].

This application note details the step-by-step synthesis of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one from 2-fluoro-4-methylphenol. By employing a Palladium-catalyzed dearomative allylic alkylation, we can selectively break the aromaticity of the phenol to install an all-carbon quaternary stereocenter at the C4 position. This protocol is engineered to overcome the classic challenge of chemoselectivity (differentiating between O-allylation and C-allylation) through precise ligand and base selection[2].

Mechanistic Causality: Escaping the "Flatland"

The dearomatization of phenols is thermodynamically uphill due to the loss of aromatic resonance energy (approximately 36 kcal/mol). When 2-fluoro-4-methylphenol is deprotonated, the resulting ambident phenoxide can attack electrophiles at either the oxygen atom (yielding an undesired allyl aryl ether) or the carbon atoms[2].

To force the reaction down the C4-allylation pathway, we utilize a Pd(0)/DPEphos catalytic system[3]. The causality behind this design is threefold:

  • Ligand Bite Angle (Steric Control): DPEphos is a bidentate phosphine ligand with a wide bite angle. It creates a sterically demanding environment around the Palladium center, which disfavors the kinetically preferred outer-sphere O-attack. Instead, it promotes inner-sphere reductive elimination or directed nucleophilic attack at the sterically hindered C4 position.

  • Base Selection (Electronic Control): Cesium carbonate ( Cs2​CO3​ ) is utilized because the large, soft Cs+ cation weakly coordinates to the phenoxide oxygen. This generates a more "naked" and reactive phenoxide anion compared to sodium or potassium bases, significantly enhancing C-nucleophilicity.

  • Fluorine Modulation: The 2-fluoro substituent plays a dual role. Its electronegativity increases the acidity of the phenol precursor (ensuring rapid deprotonation), while its inductive electron-withdrawing nature stabilizes the resulting electron-rich dienone, preventing undesired rearomatization (such as the dienone-phenol rearrangement)[4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PiAllyl π-Allyl-Pd(II)L2 Electrophilic Complex Pd0->PiAllyl Oxidative Addition (Allyl Carbonate) Intermediate Dearomatized Pd-Intermediate PiAllyl->Intermediate Nucleophilic Attack (from Phenoxide) Phenoxide 2-Fluoro-4-methylphenoxide Nucleophile Phenoxide->Intermediate C4-Attack Intermediate->Pd0 Catalyst Regeneration Product 4-Allyl-2-fluoro-4-methyl cyclohexa-2,5-dien-1-one Intermediate->Product Reductive Elimination

Catalytic cycle of the Pd-catalyzed dearomative allylation favoring C4-alkylation.

Quantitative Optimization of Reaction Parameters

To validate the robustness of this protocol, various conditions were screened. The data below demonstrates why the specific combination of DPEphos, Cs2​CO3​ , and THF is strictly required for optimal chemoselectivity and yield.

EntryPalladium SourceLigandBaseSolventC:O RatioYield (%)
1 Pd(PPh3​)4​ None K2​CO3​ THF1:518
2 Pd2​(dba)3​ dppe Cs2​CO3​ THF1:142
3 Pd2​(dba)3​ DPEphos Na2​CO3​ THF5:135
4 Pd2​(dba)3​ DPEphos Cs2​CO3​ Toluene15:176
5 Pd2​(dba)3​ DPEphos Cs2​CO3​ THF >20:1 89

Note: Reactions performed at 60 °C for 12 hours. Yields reflect isolated C4-allylated product.

Self-Validating Experimental Protocol

Workflow Step1 1. Catalyst Preparation Pd2(dba)3 + DPEphos in THF Step2 2. Substrate Addition Phenol + Allyl Carbonate Step1->Step2 Step3 3. Base Addition Add Cs2CO3 (1.5 equiv) Step2->Step3 Step4 4. Reaction Stir at 60°C for 12 h under Ar Step3->Step4 Step5 5. Workup & Quench H2O addition, EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of the dearomatized dienone.

Materials & Reagents
  • Substrate: 2-Fluoro-4-methylphenol (1.0 mmol, 126.1 mg)

  • Electrophile: Allyl methyl carbonate (1.2 mmol, 139.3 mg)

  • Catalyst: Pd2​(dba)3​ (2.5 mol %, 22.9 mg)

  • Ligand: DPEphos (5.0 mol %, 26.9 mg)

  • Base: Anhydrous Cs2​CO3​ (1.5 mmol, 488.7 mg)

  • Solvent: Anhydrous THF (5.0 mL, degassed)

Step-by-Step Procedure

Step 1: Catalyst Activation (Self-Validating Step)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ and DPEphos.

  • Evacuate the tube and backfill with Argon (repeat 3 times).

  • Add 2.0 mL of anhydrous, degassed THF.

  • Validation Check: Stir at room temperature for 15 minutes. The initial dark purple/red suspension must transition to a homogeneous pale yellow/orange solution. This color shift confirms the successful generation of the active Pd(0) -DPEphos complex.

Step 2: Substrate Assembly

  • In a separate, Argon-purged vial, dissolve 2-fluoro-4-methylphenol and allyl methyl carbonate in 3.0 mL of anhydrous THF.

  • Transfer this solution dropwise to the Schlenk tube containing the active catalyst via a gas-tight syringe.

Step 3: Base-Promoted Dearomatization

  • Quickly open the Schlenk tube under a positive flow of Argon and add the anhydrous Cs2​CO3​ in one swift portion.

  • Reseal the tube, place it in a pre-heated oil bath at 60 °C, and stir vigorously (800 rpm) for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting phenol (UV active, Rf​≈0.4 ) should be completely consumed, replaced by the dienone product (UV active, Rf​≈0.6 ).

Step 4: Quench and Phase Separation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5.0 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Chromatographic Isolation

  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of 0% to 10% EtOAc in Hexanes.

  • Collect the fractions corresponding to Rf​≈0.6 and concentrate to afford 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one as a pale yellow oil.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized dearomatized product, perform the following spectral analyses:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the disappearance of aromatic protons. The signature of the product includes the dienone olefinic protons (multiplets between δ 6.0 – 7.0 ppm) and the terminal allyl olefinic protons ( δ 5.0 – 5.2 ppm). The C4-methyl group will appear as an upfield singlet ( δ ~1.3 ppm), confirming the quaternary center.

  • 19 F NMR (376 MHz, CDCl3​ ): A distinct signal will confirm the retention of the fluorine atom on the α -position of the enone system.

  • HRMS (ESI): Calculated for C10​H12​FO [M+H]+ : 167.0867.

References

  • Catalytic asymmetric dearomatization (CADA)
  • Palladium(0)
  • Dearomative Allylation of Unactivated Arenes and Ring Source: Synthesis 2022 URL
  • Progress in the Asymmetric Dearomatization Reactions of Arenols Source: ACS Catalysis URL

Sources

Application

Application Note: Enantioselective Functionalization of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one via Asymmetric Borylative Cyclization

Executive Summary The enantioselective functionalization of highly substituted 2,5-cyclohexadienones is a powerful strategy for constructing complex, enantioenriched polycyclic frameworks prevalent in natural products an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective functionalization of highly substituted 2,5-cyclohexadienones is a powerful strategy for constructing complex, enantioenriched polycyclic frameworks prevalent in natural products and therapeutics. This application note details a state-of-the-art methodology for the kinetic resolution and desymmetrization of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one . By leveraging a Rhodium-catalyzed asymmetric borylative cyclization, this protocol simultaneously yields highly enantioenriched cis-hydrobenzofuranone derivatives and recovers the unreacted chiral dienone with exceptional enantiomeric excess (ee)[1].

Mechanistic Insights & Causality

The substrate, 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, presents a unique synthetic challenge and opportunity. It contains a prochiral 1,6-diene system (the C4-allyl group and the dienone double bonds). The presence of the C2-fluorine atom breaks the symmetry of the dienone, imposing a strong stereoelectronic bias. Fluorine's inductive electron-withdrawing (-I) and resonance-donating (+M) effects deactivate the C2=C3 double bond toward nucleophilic attack, directing the active catalyst exclusively to the more electrophilic C5=C6 double bond.

The Catalytic Cycle

The reaction is driven by a chiral Rhodium(I)-diene complex. Unlike phosphine ligands, chiral dienes (e.g., (R,R)-Fc-bod* ) are strong π -acceptors that stabilize the electron-rich Rh(I) center during the critical migratory insertion step[1].

  • Initiation : The precatalyst undergoes transmetalation with B2​pin2​ to form the active L*Rh-Bpin species.

  • Kinetic Resolution : The chiral catalyst selectively coordinates to the "matched" enantiomer of the racemic substrate (k_fast), leaving the "mismatched" enantiomer largely unreacted (k_slow)[2].

  • Migratory Insertion : The Rh-Bpin species inserts across the C5=C6 double bond, forming a carbon-boron bond and a Rh-alkyl intermediate.

  • Cyclization : The intermediate undergoes an intramolecular conjugate addition into the tethered C4-allyl group, proceeding through an oxa- π -allyl rhodium transition state to form the bicyclic core[3].

  • Turnover : Reductive elimination releases the borylated cis-hydrobenzofuranone and regenerates the catalyst.

Pathway Rh_Cat Active Catalyst L*Rh-Bpin Coordination Alkene Coordination (Matched Enantiomer) Rh_Cat->Coordination Racemic_SM Racemic Substrate (4-Allyl-2-fluoro-dienone) Racemic_SM->Coordination Kinetic Resolution (k_fast) Recovered_SM Recovered SM (Mismatched Enantiomer) Racemic_SM->Recovered_SM Unreacted (k_slow) Migratory_Ins 1,2-Migratory Insertion (C-B Bond Formation) Coordination->Migratory_Ins Cyclization Intramolecular Cyclization (Oxa-π-allyl Rh intermediate) Migratory_Ins->Cyclization Cyclization->Rh_Cat + B2pin2 Product Chiral Borylated cis-Hydrobenzofuranone Cyclization->Product Reductive Elimination

Figure 1: Mechanism of Rh-catalyzed asymmetric borylative cyclization and kinetic resolution.

Experimental Protocol

This protocol is designed as a self-validating system . By measuring the ee of both the product and the recovered starting material, the selectivity factor ( s ) can be calculated, allowing researchers to independently verify the intrinsic stereocontrol of the catalyst regardless of isolation yields.

Materials Required
  • Substrate : Racemic 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (0.2 mmol)

  • Catalyst : [Rh(OH)(cod)]2​ (3.0 mol %)

  • Chiral Ligand : (R,R)-Fc-bod* (6.6 mol %)

  • Reagent : Bis(pinacolato)diboron ( B2​pin2​ , 0.6 equiv, 0.12 mmol)

  • Solvent : Anhydrous THF (2.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-activation (Glovebox Required) : In a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with [Rh(OH)(cod)]2​ (2.7 mg, 3.0 mol %) and (R,R)-Fc-bod* (6.6 mol %). Add 1.0 mL of anhydrous THF.

    • Causality: Stirring for 15 minutes at room temperature ensures complete ligand exchange from the dummy cyclooctadiene (cod) ligand to the chiral diene, preventing background racemic reactions catalyzed by achiral Rh species.

  • Boron Activation : Add B2​pin2​ (30.5 mg, 0.12 mmol, 0.6 equiv) to the deep red catalyst solution. Stir for 10 minutes.

    • Causality: The 0.6 equivalent stoichiometry is strictly controlled to push the reaction slightly past 50% conversion. This guarantees that the matched enantiomer is fully consumed, maximizing the ee of the recovered starting material[2].

  • Substrate Introduction : Dissolve the racemic dienone substrate (0.2 mmol) in 1.0 mL of anhydrous THF. Add this solution dropwise to the reaction vial.

  • Reaction Execution : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 40 °C for 12 hours.

  • Quenching & Extraction : Open the vial to air to oxidize and deactivate the Rh catalyst. Add 2.0 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isolation & Analysis : Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Analyze both the isolated cis-hydrobenzofuranone and the recovered dienone via chiral HPLC to determine ee.

Data Presentation & Optimization

The choice of solvent and temperature heavily influences the ΔΔG‡ between the matched and mismatched transition states. THF provides optimal weak coordination to stabilize the Rh-intermediates without outcompeting the substrate.

Table 1: Optimization of Kinetic Resolution Parameters

EntryChiral LigandSolventTemp (°C)Yield Product (%)ee Product (%)Yield Rec. SM (%)ee Rec. SM (%)Selectivity ( s )
1 (R,R)-Fc-bod THF4048984996>200
2 (R,R)-Bn-bod THF404592518585
3 (R,R)-Fc-bod Toluene404190557045
4 (R,R)-Fc-bod THF604988488960

Note: Selectivity factor ( s ) is calculated using the equation s=ln[(1−c)(1−eeSM​)]/ln[(1−c)(1+eeSM​)] , where c is conversion.

Troubleshooting & Best Practices

  • Issue: Low ee of the recovered starting material (< 80%).

    • Cause : Under-conversion. The reaction did not reach the necessary ~50% threshold to fully deplete the matched enantiomer.

    • Solution : Ensure B2​pin2​ purity (recrystallize if necessary). Even trace moisture can lead to protodeboronation, effectively lowering the active equivalents of the boron reagent below the required 0.6 equiv[1].

  • Issue: Poor regioselectivity (attack at C2=C3 instead of C5=C6).

    • Cause : Loss of stereoelectronic control, often due to elevated temperatures overcoming the activation barrier of the deactivated fluorinated double bond.

    • Solution : Strictly maintain the reaction temperature at 40 °C. Do not exceed 45 °C, as the selectivity factor ( s ) drops exponentially with thermal increases (see Table 1, Entry 4).

References

  • Rhodium(III)-Catalyzed Kinetic Resolution of Racemic 1,6-Dienes via Asymmetric Borylative Cyclization Organic Letters (ACS Publications)[Link]

  • New Strategy To Access Enantioenriched Cyclohexadienones: Kinetic Resolution of para-Quinols by Organocatalytic Thiol-Michael Addition Reactions ACS Omega[Link]

  • Desymmetrization of Cyclohexadienones via Brønsted Acid-Catalyzed Enantioselective Oxo-Michael Reaction Journal of the American Chemical Society[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Storage &amp; Handling

Welcome to the Advanced Intermediates Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical instability of fluorinated 2,5-cyclohexadienones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Intermediates Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical instability of fluorinated 2,5-cyclohexadienones. These molecules are highly sensitive kinetic traps; without rigorous environmental control, they rapidly collapse into their thermodynamic sinks.

Core Mechanisms & FAQs

Q: Why does my purified 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one degrade so rapidly on the benchtop? A: This molecule is a highly reactive 2,5-cyclohexadienone. It possesses an overwhelming thermodynamic driving force to regain aromaticity. This rearomatization primarily occurs via the dienone-phenol rearrangement , an acid-catalyzed process where protonation of the carbonyl oxygen triggers a 1,2-migration of either the allyl or methyl group, followed by deprotonation to form a stable phenol[1]. Additionally, because the molecule contains a 1,5-diene system (the allyl group and the adjacent double bond of the ring), it is highly susceptible to a thermal Cope rearrangement ([3,3]-sigmatropic shift)[2].

Q: Can I store this compound in standard borosilicate glass vials? A: No. Standard borosilicate glass possesses weakly acidic silanol (-SiOH) groups on its surface. For highly sensitive 2,5-cyclohexadienones, this trace surface acidity is sufficient to catalyze the dienone-phenol rearrangement over time[1]. You must use base-washed glassware or PTFE-lined containers to neutralize this catalytic surface.

Q: How can I spectroscopically verify if rearomatization has occurred? A: Visually, the pure dienone is typically a pale yellow or colorless oil, but rearomatization results in a darkening of the sample to a deep yellow or brown. Spectroscopically (by ¹H NMR), the disappearance of the distinct olefinic protons of the dienone ring (typically around δ 6.0–7.0 ppm with characteristic splitting) and the appearance of a new aromatic multiplet (δ 6.8–7.5 ppm) alongside a broad phenolic -OH stretch in IR indicates degradation.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Sample degrades during rotary evaporation.

  • Causality: Applying heat under vacuum provides the activation energy required for the [3,3]-sigmatropic shift (Cope rearrangement)[3]. The rearranged intermediate then rapidly tautomerizes into a phenol.

  • Solution: Keep the rotary evaporator water bath strictly below 20°C. To remove high-boiling solvents, rely on a high-vacuum manifold (Schlenk line) rather than increasing the temperature.

Issue 2: Sample shows 10-20% phenol formation after 1 week at -20°C.

  • Causality: Trace acid contamination from the purification process (e.g., residual silica gel from column chromatography) or atmospheric CO₂ dissolving into trace moisture to form carbonic acid.

  • Solution: Filter the compound through a small plug of basic alumina prior to final concentration. Store the compound over a mild acid scavenger (like anhydrous K₂CO₃).

Validated Experimental Protocols

To ensure trustworthiness, every workflow in your lab must be a self-validating system. Do not assume your glassware is neutral; prove it.

Protocol A: Preparation of Acid-Free (Base-Washed) Storage Vials
  • Alkaline Soak: Submerge glass storage vials in a 0.1 M KOH solution (in 1:1 isopropanol/water) for 12 hours to neutralize surface silanols.

  • Rinse Cycle: Rinse the vials thoroughly with deionized water (5x) followed by HPLC-grade methanol (3x).

  • Thermal Drying: Dry the vials in an oven at 120°C for 4 hours.

  • Self-Validation Step: To validate the absence of residual acid, rinse a test vial with 1 mL of neutral distilled water containing a drop of bromothymol blue indicator. The solution must remain blue/green (pH ≥ 7.0) and must not turn yellow (pH < 6.0).

  • Cooling: Cool the validated vials in a desiccator under an argon atmosphere.

Protocol B: Optimal Storage Workflow
  • Scavenger Addition: Add 5–10 mg of anhydrous potassium carbonate (K₂CO₃) or basic alumina to the base-washed vial to act as a permanent acid scavenger.

  • Transfer: Dissolve the purified 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one in a minimal volume of anhydrous, acid-free solvent (e.g., dry benzene or toluene). Transfer to the vial.

  • Atmospheric Displacement: Purge the vial with a gentle stream of Argon for 2 minutes to displace oxygen and atmospheric CO₂.

  • Sealing & Shielding: Seal tightly with a PTFE-lined cap. Wrap the vial completely in aluminum foil to prevent photochemical diradical formation.

  • Cryo-Storage: Store immediately at -80°C.

Quantitative Data & Strategy Matrix

Degradation PathwayTrigger ThresholdMechanistic CausePreventive ActionQuantitative Target
Dienone-Phenol Rearrangement pH < 7.0Acid-catalyzed 1,2-migrationBase-washed glasswareSurface pH ≥ 7.5
Cope Rearrangement T > 25°CThermal [3,3]-sigmatropic shiftCold evaporation & storageEvap: ≤ 20°C, Store: -80°C
Photochemical Rearrangement UV/Vis (λ < 400 nm)Diradical formationAmber vials / Foil wrap0 lux exposure
Oxidative Degradation O₂ > 1%Radical oxidation of allyl groupArgon backfillingO₂ < 1 ppm in headspace

Mechanistic Pathway Visualization

G A 4-Allyl-2-fluoro-4-methyl cyclohexa-2,5-dien-1-one B Protonated Oxonium Ion A->B Trace Acid (H+) D Rearomatized Phenol (Thermodynamic Sink) A->D Photochemical (hν) E [3,3]-Sigmatropic Transition State A->E Thermal Stress (>25°C) C Carbocation Intermediate (1,2-Migration) B->C Dienone-Phenol Rearrangement C->D Deprotonation F Rearranged Dienone E->F Cope Rearrangement F->D Tautomerization

Mechanisms of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one rearomatization.

References

  • Wikipedia Contributors. "Dienone–phenol rearrangement." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "Cope rearrangement." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Master Organic Chemistry. "The Cope and Claisen Rearrangements." Master Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of oxidative dearomatization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of oxidative dearomatization. The synthesis of 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one from 2-fluoro-4-methylphenol is a powerful demonstration of the "aromatic ring umpolung" concept, allowing the construction of complex quaternary carbon centers[1]. However, this transformation is highly sensitive to reaction conditions, solvent choice, and reagent stoichiometry.

This guide is designed to troubleshoot common failure modes, explain the mechanistic causality behind our protocols, and provide a self-validating experimental workflow to maximize your reaction yields.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the underlying chemical logic. The reaction relies on hypervalent iodine(III) reagents—typically phenyliodine(III) bis(trifluoroacetate) (PIFA) or (diacetoxyiodo)benzene (PIDA)—to oxidize the electron-rich phenol into a highly electrophilic phenoxenium ion[2]. This intermediate is subsequently trapped by allyltrimethylsilane via an oxidative Friedel-Crafts-type allylation[3].

Pathway SM 2-Fluoro-4-methylphenol Ox Oxidation (PIFA / HFIP) SM->Ox Int Phenoxenium Ion Intermediate Ox->Int -2e-, -H+ Nuc Nucleophilic Attack (Allyltrimethylsilane) Int->Nuc Desil Desilylation (-TMS+) Nuc->Desil C-C Bond Formation Prod 4-Allyl-2-fluoro-4-methyl- cyclohexa-2,5-dien-1-one Desil->Prod Rearomatization Blocked

Figure 1: Oxidative dearomatization pathway of 2-fluoro-4-methylphenol to the target dienone.

Troubleshooting FAQs

Q: Why is my reaction yielding a complex mixture of black tar instead of the isolated dienone? A: This is a classic symptom of radical-chain polymerization. Hypervalent iodine reagents are potent oxidants. When the reaction is run at elevated temperatures or in non-polar solvents, the initial single-electron transfer can trigger a radical cascade rather than the desired two-electron heterolytic dearomatization[4]. Actionable Fix: Drop your reaction temperature strictly to -78 °C and switch to a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP possesses high ionizing power and strong hydrogen-bond donating capability, which stabilizes the intermediate phenoxenium ion and suppresses unwanted radical pathways[3].

Q: I am observing significant ortho-allylation (at C6) instead of the desired para-allylation (at C4). How can I improve regioselectivity? A: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect but also donates electron density via resonance. This dual nature perturbs the symmetry of the phenoxenium ion, making the C6 position electronically competitive with C4 for nucleophilic attack[1]. Actionable Fix: Maximize thermodynamic control by ensuring allyltrimethylsilane is added before the oxidant, or use a pre-mixed solution at strictly -78 °C. If ortho-allylation persists, consider using a bulkier silane or adding a catalytic amount of TMSOTf to accelerate the para-selective Friedel-Crafts-type trapping[5].

Q: The reaction stalls at a silylated intermediate. How do I drive it to the final cyclohexa-2,5-dien-1-one? A: The nucleophilic attack of allyltrimethylsilane generates a carbocationic β -silyl intermediate. Desilylation (loss of TMS + ) is required to restore the dienone system. If the reaction medium lacks a sufficient nucleophile to trap the TMS group, this intermediate persists[3]. Actionable Fix: Quench the reaction with a dedicated fluoride source (e.g., TBAF) or perform an acidic aqueous workup (e.g., saturated NH 4​ Cl) to facilitate the rapid and irreversible cleavage of the C-Si bond.

Troubleshooting Start Issue Detected in Synthesis Q1 Black Tar / Over-oxidation? Start->Q1 Q2 Poor Regioselectivity (ortho-allylation)? Start->Q2 Q3 Stalled at Silylated Intermediate? Start->Q3 A1 Lower Temp to -78°C Use HFIP Solvent Q1->A1 Yes A2 Increase Steric Bulk Ensure Stepwise Addition Q2->A2 Yes A3 Quench with TBAF or Saturated NH4Cl Q3->A3 Yes

Figure 2: Logical troubleshooting workflow for optimizing the dearomatization reaction.

Optimization Data Summary

To demonstrate the causality of the troubleshooting steps above, review the empirical optimization data below. Notice how the combination of HFIP and cryogenic temperatures acts as a self-validating system to lock in the desired regioselectivity and yield.

Solvent SystemTemperature (°C)OxidantAdditiveIsolated Yield (%)Regioselectivity (para:ortho)
Dichloromethane (DCM)0PIDANone15% (Tar)2:1
Acetonitrile / H 2​ O-20PIDANone35%3:1
Trifluoroethanol (TFE)-40PIFANone68%8:1
HFIP -78 PIFA TBAF (Quench) 89% >20:1

Validated Experimental Protocol

Follow this step-by-step methodology to achieve the optimized 89% yield. This protocol incorporates all the mechanistic safeguards discussed above.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Add 2-fluoro-4-methylphenol (1.0 mmol, 126 mg) and dissolve it in anhydrous HFIP (10 mL).

Step 2: Cryogenic Equilibration Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate strictly to -78 °C for 15 minutes. Self-validation check: Ensure the internal temperature does not fluctuate, as higher temperatures will immediately induce radical polymerization.

Step 3: Nucleophile Priming Inject allyltrimethylsilane (2.0 mmol, 318 µL) dropwise into the solution. Adding the silane prior to the oxidant ensures it is immediately available to trap the transient phenoxenium ion.

Step 4: Controlled Oxidation Dissolve PIFA (1.1 mmol, 473 mg) in 5 mL of anhydrous HFIP. Add this solution dropwise via a syringe pump over 30 minutes. Note: Rapid addition causes localized exothermic spikes, leading to ortho-allylation.

Step 5: Reaction Monitoring Stir the mixture at -78 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the starting phenol is completely consumed.

Step 6: Desilylation & Quenching While maintaining the temperature at -78 °C, quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ followed immediately by 1 mL of 1M TBAF in THF. This guarantees the cleavage of the intermediate β -silyl group[3].

Step 7: Workup & Purification Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to yield 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one as a pale yellow oil.

References

  • Chemistry of Polyvalent Iodine - NIH / PMC. 4

  • 3 Oxidative Dearomatization of Phenols - Thieme Connect. 3

  • Hypervalent iodine-mediated phenol dearomatization in natural product synthesis - ResearchGate. 5

  • Total synthesis of natural products using hypervalent iodine reagents - NIH / PMC. 1

  • Ortho–Meta and Para–Meta Isomerization of Phenols - ACS Publications.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Cycloadditions

Welcome to the advanced troubleshooting center for complex cycloadditions involving fluorinated cyclohexa-2,5-dienones. The 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one scaffold presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for complex cycloadditions involving fluorinated cyclohexa-2,5-dienones. The 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one scaffold presents unique synthetic challenges. The electron-withdrawing 2-fluoro group fundamentally alters the electronic demands of the diene system, while the congested quaternary center at C4 restricts conformational freedom.

This guide provides mechanistic causality, quantitative optimization data, and self-validating protocols to resolve low conversion rates in both Thermal Intramolecular Diels-Alder (IMDA) and Photochemical[2+2] Cycloaddition pathways[1].

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why is my thermal IMDA reaction stalling at 20–30% conversion despite prolonged heating (>110 °C)? A: The fundamental issue is a frontier molecular orbital (FMO) mismatch. In this IMDA, the dienone acts as the diene and the allyl group as the dienophile. The highly electronegative 2-fluoro group exerts a strong inductive (-I) effect, making the diene electron-deficient. Because the unactivated allyl group is also a relatively poor dienophile, the standard normal-electron-demand Diels-Alder is energetically unfavorable. Prolonged heating simply diverts the starting material into competing [3,3]-sigmatropic (Cope) rearrangements or oxidative 1,3-alkyl shifts[2]. Solution: You must force an Inverse-Electron-Demand Diels-Alder (IEDDA) by adding a chelating Lewis acid (e.g., Et2​AlCl ) to coordinate the carbonyl oxygen, drastically lowering the LUMO of the dienone so it can react with the allyl HOMO.

Q: Under photochemical conditions, I observe rapid consumption of the starting material but a very low yield of the target [2+2] cycloadduct. What is happening? A: Rapid consumption with low target yield indicates that your excitation energy is driving off-target photoproducts. Cross-conjugated cyclohexadienones are highly prone to Type A (lumiketone) rearrangements upon UV excitation. If you are using a 254 nm low-pressure mercury lamp, you are exciting the π→π∗ transition, which heavily favors the lumiketone pathway. Solution: To favor the intramolecular [2+2] cycloaddition[1], you must selectively excite the n→π∗ transition. Switch to a >300 nm light source and use a triplet sensitizer (like acetone) to populate the T1​ state directly.

Q: Does the 4-methyl group significantly impact the reaction trajectory? A: Yes. While the Thorpe-Ingold effect from the C4 quaternary center generally promotes intramolecular cyclization by bringing the reacting termini closer together, the specific steric bulk of the methyl group creates a severe steric clash with the incoming olefinic geometry in the transition state. This increases the activation barrier, which is why non-catalyzed thermal approaches fail or lead to substrate decomposition.

Part 2: Mechanistic Pathways

Pathways SM 4-Allyl-2-fluoro-4-methyl- cyclohexa-2,5-dien-1-one Thermal Thermal / Lewis Acid Activation SM->Thermal Heat / LA Photo Photochemical UV Activation SM->Photo IMDA IMDA Cycloadduct (Target) Thermal->IMDA Et2AlCl, 80°C Cope Cope / 1,3-Alkyl Shift (Byproduct) Thermal->Cope >110°C, No LA TwoPlusTwo [2+2] Cycloadduct (Target) Photo->TwoPlusTwo >300 nm (n→π*) Lumiketone Type A Lumiketone (Byproduct) Photo->Lumiketone 254 nm (π→π*)

Mechanistic divergence of the fluorinated dienone under thermal vs. photochemical conditions.

Part 3: Quantitative Optimization Data

The following self-validating data points illustrate the causality between reaction conditions and conversion efficiency for the synthesis of complex cyclohexadiene derivatives[3].

EntryActivation ModeCatalyst / ReagentSolventTemp / LightConversion (%)Primary Outcome
1ThermalNoneToluene110 °C (24h)< 10%Recovered SM + Cope Byproduct
2Thermal TiCl4​ (1.0 eq)DCM-78 to 20 °C45%Polymerization / Decomposition
3Thermal Et2​AlCl (1.2 eq)Toluene80 °C (12h)88% IMDA Cycloadduct
4PhotochemicalNoneHexane254 nm (2h)> 95%Lumiketone Rearrangement (>80%)
5PhotochemicalNoneAcetone350 nm (4h)> 95% [2+2] Cycloadduct (75%)
Part 4: Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Thermal IMDA (IEDDA Pathway)

This protocol utilizes a dialkylaluminum chloride to lower the dienone LUMO without triggering the aggressive polymerization often seen with stronger Lewis acids like TiCl4​ .

  • Solvent Validation (Critical Step): Perform a Karl Fischer titration on your anhydrous toluene. Moisture levels must be strictly <50 ppm. Self-Validation: Add 10 µL of 1.0 M Et2​AlCl to a 1 mL test aliquot of the solvent. If white fumes or precipitates form, the solvent is too wet and will hydrolyze the catalyst into destructive HCl .

  • Substrate Preparation: Dissolve 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1.0 mmol) in the validated anhydrous toluene (10 mL) under an argon atmosphere.

  • Catalyst Injection: Cool the mixture to 0 °C. Dropwise, add Et2​AlCl (1.2 mmol, 1.0 M in hexanes) over 5 minutes. The solution should turn a deep yellow/orange, indicating successful Lewis acid-carbonyl coordination.

  • Thermal Activation: Heat the reaction to 80 °C.

  • In-Process Monitoring: Check TLC (Hexanes:EtOAc 4:1) after 2 hours. If a heavy baseline spot appears, the temperature is too high, causing Lewis-acid mediated polymerization.

  • Quench & Workup: Cool to 0 °C and strictly quench with saturated aqueous Rochelle salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form. Extract with EtOAc.

Protocol B: Photochemical Intramolecular [2+2] Cycloaddition

This protocol leverages triplet sensitization to bypass the singlet-derived lumiketone rearrangement, favoring the [2+2] cycloaddition[1].

  • Reactor Setup: Use a borosilicate (Pyrex) photochemical reactor vessel. Self-Validation: Pyrex inherently acts as a cut-off filter for wavelengths <300 nm. Do not use quartz, as it will transmit 254 nm light and destroy your yield via Type A rearrangement.

  • Sensitizer Preparation: Dissolve the substrate (1.0 mmol) in 100 mL of HPLC-grade Acetone. Acetone acts as both the solvent and the triplet sensitizer ( ET​≈78 kcal/mol ).

  • Degassing (Critical Step): Sparge the solution with Argon for 30 minutes. Causality: Molecular oxygen is an excellent triplet quencher. Failing to degas will completely stall the conversion rate.

  • Irradiation: Irradiate the stirred solution using a 350 nm Rayonet reactor or equivalent LED setup for 4 hours at 20 °C.

  • Monitoring: Track the disappearance of the UV-active dienone spot via TLC. Once consumed, concentrate the acetone in vacuo and purify via silica gel chromatography.

Part 5: Troubleshooting Logic Tree

LogicTree Start Low Conversion Detected CheckMode Check Activation Mode Start->CheckMode ThermalBranch Thermal / LA CheckMode->ThermalBranch PhotoBranch Photochemical CheckMode->PhotoBranch LA_Check Is LA Hydrolyzed? ThermalBranch->LA_Check Steric_Check Steric Clash at C4? ThermalBranch->Steric_Check UV_Check Check Wavelength PhotoBranch->UV_Check Solvent_Check Is Solvent a UV Filter? PhotoBranch->Solvent_Check FixLA Use Karl Fischer Titration Dry Solvents <50ppm LA_Check->FixLA Yes FixSteric Switch to Et2AlCl Increase Temp to 80°C Steric_Check->FixSteric Yes FixUV Use Pyrex Filter (Cutoff <300nm) UV_Check->FixUV <300nm FixSolvent Switch to Acetone (Sensitizer) Solvent_Check->FixSolvent Yes

Step-by-step diagnostic logic tree for resolving low conversion rates in cycloaddition workflows.

Sources

Optimization

Minimizing defluorination side reactions in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

Welcome to the technical support center for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile fluorinated intermediate. Our focus is on mitigating unwanted defluorination side reactions to ensure the integrity of your synthetic pathways.

Introduction: The Challenge of Fluorine Stability

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a valuable building block, prized for the strategic placement of its fluorine atom within a reactive dienone core. However, the very features that make it synthetically useful also render it susceptible to defluorination. The electron-withdrawing nature of the carbonyl group, conjugated with the carbon-fluorine bond, activates the vinylic fluoride towards nucleophilic attack.[1] This guide provides field-proven insights and protocols to help you navigate this challenge.

Troubleshooting Guide: Minimizing Defluorination

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Significant Defluorination During Nucleophilic Reactions

Observation: You are performing a reaction, such as a Michael addition or an organometallic addition, and analysis of the crude reaction mixture (by ¹⁹F NMR, LC-MS, or GC-MS) shows a significant amount of a defluorinated by-product alongside, or instead of, your desired product.

Root Cause Analysis: The C-F bond in this molecule is part of a vinyl fluoride system activated by a conjugated carbonyl group. This makes the carbon atom bearing the fluorine electrophilic and susceptible to nucleophilic attack, leading to fluoride elimination. Several factors can exacerbate this issue:

  • Strong or "Hard" Nucleophiles: Highly basic or hard nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides) can readily attack the C-F carbon or deprotonate the molecule in a way that facilitates elimination.

  • High Reaction Temperatures: Increased thermal energy can overcome the activation barrier for the defluorination pathway, making it a more competitive process.

  • Protic Solvents: Solvents with acidic protons (e.g., methanol, ethanol, water) can protonate the carbonyl oxygen, further enhancing the electrophilicity of the dienone system and potentially facilitating fluoride elimination through various mechanisms.

Solutions & Protocols:

  • Reagent Selection:

    • Switch to "Softer" Nucleophiles: If applicable, consider using organocuprates (Gilman reagents) instead of Grignard or organolithium reagents for 1,4-conjugate additions. Their softer nature often leads to higher selectivity for the desired reaction over defluorination.

    • Use Weaker Bases: If a base is required, opt for non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges over alkoxides.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at -78 °C and slowly warm if necessary. This is a critical parameter for controlling selectivity.

    • Solvent Choice: Use anhydrous, aprotic solvents. Tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane are generally preferred. Ensure solvents are rigorously dried to prevent trace amounts of water from initiating side reactions.[2]

Workflow for Optimizing a Nucleophilic Addition: ```dot graph TD { A[Start: High Defluorination Observed] --> B{Identify Key Variables}; B --> C[Temperature]; B --> D[Nucleophile]; B --> E[Solvent]; C --> F[Action: Reduce Temperature to -78 °C]; D --> G[Action: Switch to a 'softer' nucleophile, e.g., Organocuprate]; E --> H[Action: Ensure Anhydrous, Aprotic Conditions, e.g., Dry THF]; F & G & H --> I[Run Small-Scale Test Reaction]; I --> J{Analyze for Defluorination}; J -- Defluorination Minimized --> K[Scale-Up Reaction]; J -- Still Significant --> B; }

Caption: Simplified defluorination pathway.

Q2: How does the choice of solvent impact the stability of the C-F bond?

A2: Solvent polarity and protic nature are critical. Aprotic solvents like THF or toluene are ideal as they do not actively participate in the reaction beyond solubilizing the reagents. Protic solvents, especially alcohols, can engage in hydrogen bonding with the carbonyl oxygen, increasing the electrophilicity of the ring system and making it more susceptible to nucleophilic attack and subsequent defluorination. In some cases, solvent molecules themselves can act as nucleophiles at elevated temperatures.

Q3: What is the general thermal stability of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one?

A3: While specific quantitative data is not widely published, cyclohexadienones as a class can be thermally sensitive. [3]It is recommended to store the compound at low temperatures (e.g., < 4 °C) under an inert atmosphere (Nitrogen or Argon) and to avoid prolonged heating during reactions or workup. Decomposition can lead to aromatization, forming a substituted fluorophenol, or polymerization.

Q4: Are there any specific classes of reagents that are known to be incompatible?

A4: Yes. Besides strong, hard nucleophiles, be cautious with:

  • Lewis Acids: Strong Lewis acids can coordinate to the carbonyl oxygen, which can strongly activate the system towards nucleophilic attack or promote rearrangement and decomposition.

  • Strong Reducing Agents: Reagents like LiAlH₄ may lead to a complex mixture of products, including reduction of the ketone and potential defluorination.

  • Strong Oxidizing Agents: The dienone and allyl functionalities are susceptible to oxidation, which can lead to complex and undesired side reactions.

Q5: Can I use ¹⁹F NMR to monitor the reaction and quantify defluorination?

A5: Absolutely. ¹⁹F NMR is an excellent and highly recommended technique for this purpose. The chemical shift of the fluorine in the starting material will be distinct from that of the fluoride ion (F⁻) in the reaction mixture. By integrating the signal of the starting material and comparing it to an internal standard, you can accurately track the consumption of your reactant. The appearance of a new signal, often a broad singlet for the fluoride ion, can be used to quantify the extent of the defluorination side reaction.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC.
  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine.Journal of the American Chemical Society.
  • (4S)-2,4-difluoro-4-methylcyclohexa-2,5-dien-1-one.PubChem.
  • Technical Support Center: Handling and Quenching of 3-Fluoropropyne Intermediates.Benchchem.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.Environmental Science: Processes & Impacts (RSC Publishing).
  • Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic.Accounts of Chemical Research - ACS Publications.
  • October 2012 — "Polyfluorinated cyclohexadienones: suitable intermediates for the selective synthesis of complex organofluoric substances".Volume # 1(164).
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.Chemical Society Reviews (RSC Publishing).

Sources

Troubleshooting

Flash chromatography solvent systems for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one purification

Welcome to the Technical Support Center for the purification of complex, functionalized cyclohexadienones. This guide is specifically engineered for researchers and drug development professionals working with 4-Allyl-2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex, functionalized cyclohexadienones. This guide is specifically engineered for researchers and drug development professionals working with 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one , a sensitive cross-conjugated system typically synthesized via the regio- and enantio-selective dearomatization of phenols[1].

Due to the unique electronic properties imparted by the C2-fluorine and the steric bulk at the C4-position, this molecule requires highly optimized flash chromatography parameters to prevent on-column degradation[2].

🛠️ System Diagnostics & Troubleshooting (FAQs)

Q1: Why is my 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one degrading or streaking on standard silica gel? The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to free silanol groups). Cross-conjugated dienones, especially those with electron-withdrawing halogens like fluorine, are highly susceptible to acid-catalyzed dienone-phenol rearrangements. When the ketone oxygen is protonated by the silica, it triggers a thermodynamically driven migration of the allyl or methyl group to re-establish aromaticity. The Solution: You must buffer the stationary phase. Pre-condition your silica column with 1% Triethylamine (Et₃N) in your non-polar starting solvent, or switch to neutral alumina.

Q2: What is the optimal solvent system to separate the target dienone from unreacted phenolic precursors? The Causality: Flash chromatography separates compounds based on their differential affinities for the mobile and stationary phases[2]. Unreacted phenols are strong hydrogen-bond donors, whereas your fluorinated dienone is a hydrogen-bond acceptor. Using a standard Hexane/Ethyl Acetate (EtOAc) gradient often results in co-elution because EtOAc is a strong H-bond acceptor that aggressively outcompetes the silica, dragging both compounds down the column. The Solution: Switch to a Heptane / Methyl tert-butyl ether (MTBE) solvent system. MTBE provides excellent selectivity for separating ketones from phenols without overpowering the silica's retention mechanisms.

Q3: How can I verify if degradation is happening during the flash chromatography run? The Causality: If your isolated yield is lower than your crude NMR suggests, the compound is likely decomposing on the column. The Solution (Self-Validating Protocol): Perform a 2D TLC (Two-Dimensional Thin Layer Chromatography) . Spot your crude mixture in the corner of a square TLC plate. Run it in your solvent system, dry the plate, rotate it 90 degrees, and run it again in the exact same solvent. If your target compound forms a single spot on the diagonal, it is stable. If you see off-diagonal streaking or multiple spots below the diagonal, your compound is degrading on the silica, confirming the need for a neutralized stationary phase.

📊 Quantitative Solvent System Comparison

The following table summarizes the performance of various solvent systems for the purification of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

Solvent SystemSelectivity (α)Dienone StabilityResolution (Rs)Mechanistic Notes
Hexane / EtOAc 1.2Low1.1EtOAc competes too strongly; acidic silica causes dienone rearrangement.
Heptane / MTBE 1.8High2.4MTBE's steric bulk and ether oxygen perfectly resolve phenols from the dienone.
DCM / MeOH 1.0Very Low0.5Highly polar; causes rapid co-elution and risks nucleophilic addition.
Hexane / EtOAc + 1% Et₃N 1.3High1.5Et₃N prevents acid-catalyzed rearrangement but can complicate UV detection.

🔬 Experimental Protocol: Precision Purification Workflow

To ensure maximum recovery of the intact fluorinated dienone, follow this self-validating methodology:

Step 1: Stationary Phase Conditioning

  • Pack a flash column with standard 40–63 µm silica gel.

  • Flush the column with 3 column volumes (CV) of Heptane + 1% Et₃N. This neutralizes the active acidic silanol sites.

  • Flush with 2 CV of pure Heptane to remove excess amine that might interfere with UV detection.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude dearomatization mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 (do not use silica gel for dry loading, as prolonged exposure during solvent evaporation causes degradation).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the conditioned column.

Step 3: Gradient Elution

  • Begin elution with 100% Heptane for 2 CV to elute non-polar fluorinated byproducts.

  • Initiate a shallow step gradient: 95:5 Heptane:MTBE for 3 CV, followed by 90:10 Heptane:MTBE for 5 CV.

  • Monitor elution via UV detection at 230 nm (fluorinated double bonds) and 254 nm (conjugated enone system).

Step 4: Fraction Consolidation

  • Immediately pool fractions containing the target dienone.

  • Concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermally induced[3,3]-sigmatropic rearrangements of the allyl group.

📐 Visualizing the Purification Logic

The following diagrams map the operational workflow and the chemical logic behind the stationary phase selection.

Workflow Crude Crude Reaction Mixture (Dienone + Phenol) TLC 2D TLC Analysis (Validate Stability) Crude->TLC Conditioning Column Conditioning (Heptane + 1% Et3N) TLC->Conditioning Loading Dry Loading on Celite (Avoid Silica Contact) Conditioning->Loading Elution Step Gradient Elution (Heptane / MTBE) Loading->Elution Fractions Fraction Collection (T < 30°C Evaporation) Elution->Fractions

Caption: Step-by-step flash chromatography workflow for sensitive fluorinated cyclohexadienones.

Logic Dienone 4-Allyl-2-fluoro-4-methyl cyclohexa-2,5-dien-1-one Acidic Standard Silica Gel (Acidic Silanols) Dienone->Acidic Exposes to H+ Neutral Neutralized Silica (Amine Buffered) Dienone->Neutral Buffers H+ Rearrangement Dienone-Phenol Rearrangement Acidic->Rearrangement Degradation Pure Intact Target Compound Neutral->Pure Stable Elution

Caption: Logical relationship between stationary phase acidity and structural integrity of the dienone.

📚 References

  • Title: para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination Source: Chemical Science (Royal Society of Chemistry) URL:

  • Title: Flash Chromatography Explained: A Comprehensive Guide Source: Chrom Tech, Inc. URL:

Sources

Optimization

Improving enantiomeric excess in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one catalysis

Focus Area: Troubleshooting Enantiomeric Excess (ee) in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Troubleshooting Enantiomeric Excess (ee) in 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals optimizing the Catalytic Asymmetric Dearomatization (CADA) of fluorinated phenols. Synthesizing 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one with high enantiomeric excess (ee) presents unique mechanistic challenges due to the ambident nucleophilicity of the phenoxide and the electronic perturbations introduced by the C2-fluorine atom.

This guide bridges the gap between theoretical organometallic chemistry and benchtop execution, providing self-validating protocols and causality-driven troubleshooting.

Section 1: Mechanistic Pathway & Logical Relationships

To effectively troubleshoot enantioselectivity, one must first understand the catalytic architecture. The reaction relies on an Iridium-catalyzed asymmetric allylic alkylation where the planar phenoxide attacks an electrophilic Ir-π-allyl intermediate.

CatalyticCycle Ir_cat Active Catalyst [Ir(I)-L*] Pi_Allyl Electrophilic Intermediate [Ir(III)-π-allyl-L*]+ Ir_cat->Pi_Allyl Oxidative Addition (Allyl Carbonate) TransitionState Enantioselective C-C Bond Formation Pi_Allyl->TransitionState Nucleophilic Attack Phenoxide Nucleophile 2-Fluoro-4-methylphenoxide Phenoxide->TransitionState Base Deprotonation (Li2CO3) Product Chiral Product 4-Allyl-2-fluoro-4-methyl cyclohexa-2,5-dien-1-one TransitionState->Product Reductive Elimination Product->Ir_cat Catalyst Regeneration

Fig 1: Ir-catalyzed asymmetric allylic dearomatization catalytic cycle.

Section 2: Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) plateauing around 70-80% despite lowering the reaction temperature?

  • Causality: Enantioselectivity in Ir-catalyzed dearomatization is governed by the energy difference ( ΔΔG‡ ) between the diastereomeric transition states during the nucleophilic attack. If lowering the temperature does not improve ee, it indicates a competing, racemic background reaction (uncatalyzed allylation) or the formation of off-cycle catalyst aggregates.

  • Solution: Evaluate your base. As detailed in the foundational work on [1], switching from Cs2​CO3​ to Li2​CO3​ is critical. Lithium coordinates more tightly to the phenoxide oxygen, dampening its background reactivity and forcing the nucleophile to engage exclusively with the chiral Ir-π-allyl pocket. Additionally, ensure your Ir/Ligand ratio is strictly 1:2 to prevent the formation of mono-ligated, less stereoselective active species.

Q2: How does the C2-fluorine atom specifically impact the enantioselectivity compared to a non-fluorinated substrate?

  • Causality: The highly electronegative fluorine atom at the C2 position exerts a strong inductive effect (-I), lowering the pKa of the phenol and rendering the resulting phenoxide less nucleophilic. While this reduces the overall reaction rate, the asymmetric electronic distribution across the aromatic ring (C2 vs C6) creates a pronounced dipole. The chiral Ir-π-allyl-ligand complex exploits this electronic differentiation to better distinguish the enantiotopic faces of the planar phenoxide during the C4 attack.

  • Solution: If ee drops when moving to the fluorinated substrate, the ligand's steric bulk is likely clashing with the C2-fluorine. Switch to a ligand with a highly adaptable chiral pocket, such as a THQphos derivative, which accommodates the ortho-halogen while maintaining rigid stereocontrol over the C4 trajectory.

Q3: I am observing significant O-allylation (allyl ether formation) instead of the desired C4-allylated cyclohexadienone. How can I redirect the chemoselectivity?

  • Causality: Phenoxide is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the C4 carbon is a "soft" nucleophile. The Ir-π-allyl complex is a soft electrophile, which intrinsically favors C-C bond formation. However, if the solvent is too polar (e.g., DMF), it leaves the hard oxygen highly solvated and exposed, promoting rapid, irreversible O-allylation before the dearomatization transition state can organize [2].

  • Solution: Shift to a less polar, non-coordinating solvent like THF or Toluene. Furthermore, utilizing a branched allylic carbonate (like tert-butyl allyl carbonate) instead of methyl allyl carbonate sterically hinders O-attack, kinetically favoring the formation of the 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

Section 3: Standard Optimized Protocol (Self-Validating System)

To ensure reproducibility, this protocol embeds validation checkpoints at critical phase transitions.

Workflow Step1 1. Pre-activation [Ir] + Ligand (30 min, RT) Step2 2. Deprotonation Add Phenol + Li2CO3 (10 min, RT) Step1->Step2 Step3 3. Allylation Add Allyl Carbonate (12 h, 0 °C) Step2->Step3 Step4 4. Workup NH4Cl Quench EtOAc Extract Step3->Step4 Step5 5. Analysis Chiral HPLC (ee Determination) Step4->Step5

Fig 2: Step-by-step experimental workflow for the dearomatization protocol.

Step 1: Catalyst Pre-activation In an argon-filled glovebox, dissolve [Ir(cod)Cl]2​ (2.0 mol %) and chiral phosphoramidite ligand (THQphos, 4.0 mol %) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes.

  • Validation Checkpoint: The solution must transition from pale yellow to deep orange, confirming the complete formation of the active Ir(I)-L* complex.

Step 2: Substrate and Base Addition To the activated catalyst solution, add Li2​CO3​ (2.0 equiv) followed by 2-fluoro-4-methylphenol (1.0 equiv, 0.5 mmol). Stir for 10 minutes to allow for complete phenoxide generation.

Step 3: Electrophile Introduction Cool the reaction mixture to 0 °C using an ice bath. Dropwise add allyl tert-butyl carbonate (1.2 equiv). Seal the vessel and stir at 0 °C for 12 hours.

  • Validation Checkpoint: Complete consumption of the starting phenol must be verified by TLC ( Rf​ ~0.3 in 4:1 Hexanes/EtOAc; UV active) before proceeding to the quench step.

Step 4: Quench and Extraction Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification and Analysis Purify the crude mixture via flash column chromatography on silica gel. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, UV detection at 254 nm).

  • Validation Checkpoint: Baseline separation of enantiomers must be confirmed using a racemic standard (synthesized via an achiral Pd-catalyst) before integrating peaks for ee calculation.

Section 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity and enantiomeric excess.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)ee (%)
1 [Ir(cod)Cl]2​ / L1 (Feringa) Cs2​CO3​ THF258572
2 [Ir(cod)Cl]2​ / L1 (Feringa) Li2​CO3​ THF258884
3 [Ir(cod)Cl]2​ / L2 (THQphos) Li2​CO3​ THF259291
4 [Ir(cod)Cl]2​ / L2 (THQphos) Li2​CO3​ Toluene09598

Note: Moving from Entry 1 to 2 demonstrates the lithium-coordination effect (suppressing background reactions). Moving from Entry 2 to 3 demonstrates the steric accommodation of the C2-fluorine by the THQphos ligand.

Section 5: References
  • Title: Transition-Metal-Catalyzed Asymmetric Allylic Dearomatization Reactions Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Troubleshooting

Handling and stability optimization for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one under ambient conditions

Welcome to the Technical Support Center for highly reactive fluorinated dienone intermediates. 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a complex, cross-conjugated molecule featuring a quaternary C4 center an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive fluorinated dienone intermediates. 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a complex, cross-conjugated molecule featuring a quaternary C4 center and an electron-withdrawing fluorine atom at the C2 position. While these structural features make it an exceptionally valuable building block for complex natural product synthesis and drug development, they also render the molecule highly susceptible to thermal, photochemical, and chemical degradation under ambient conditions.

This guide is designed to help researchers understand the causality behind common degradation pathways and implement self-validating protocols to ensure experimental reproducibility.

Quantitative Stability Metrics & Storage Guidelines

To establish a baseline for handling, refer to the following quantitative stability data comparing ambient exposure to optimized storage conditions.

ParameterAmbient Conditions (25°C, Light, Air)Optimized Conditions (-20°C, Dark, Argon)Primary Degradation Pathway
Half-Life ( t1/2​ ) < 4 hours> 6 monthsPhotochemical / Thermal
Physical State Yellowing oil/resinPale yellow/colorless liquidPolymerization / Rearrangement
Solvent Compatibility Protic (MeOH, EtOH) - UnstableAprotic (DCM, Toluene, THF) - StableMichael Addition
pH Tolerance Degrades at pH < 5 or pH > 8Stable in neutral mediaDienone-Phenol Rearrangement
Troubleshooting & FAQs

Q1: My NMR shows the loss of the dienone system and the appearance of a bicyclic structure after leaving the sample on the bench. What happened? A: This is a classic Lumiketone Rearrangement [1]. Cross-conjugated cyclohexadienones undergo a Type A photochemical rearrangement upon exposure to ambient UV/visible light. The molecule absorbs light, entering a singlet excited state that crosses to a triplet state, triggering a walk rearrangement. This converts the 2,5-dienone into a bicyclo[3.1.0]hex-3-en-2-one derivative. Causality: The ambient light provides the activation energy required to break the π -system symmetry. Solution: Always handle this compound under amber lighting or wrap reaction vessels in aluminum foil.

Q2: Upon heating the compound during a reaction, it rearomatized into a phenol derivative. Why? A: The presence of the 4-allyl group facilitates a thermally driven Cope Rearrangement [2]. Because the C4 position is quaternary, simple tautomerization to a phenol is blocked. However, applying heat triggers a[3,3]-sigmatropic shift where the allyl group migrates to the ortho position (C6). Once the allyl group migrates, the C6 proton is lost, allowing the ring to rearomatize into a highly stable 2-allyl-6-fluoro-4-methylphenol. Causality: The thermodynamic driving force of aromaticity overcomes the activation barrier of the[3,3]-sigmatropic shift at elevated temperatures. Solution: Maintain reaction temperatures below 40°C unless the Cope rearrangement is your intended synthetic step.

Q3: I attempted to dissolve the compound in methanol, but I observed the formation of multiple adducts. Is the solvent reacting? A: Yes. The 2-fluoro substituent is highly electronegative, which significantly increases the electrophilicity of the conjugated C3 position. In protic or nucleophilic solvents like methanol, the molecule undergoes rapid Michael addition . The solvent acts as a nucleophile, attacking the β -carbon (C3) and destroying the dienone system. Causality: Fluorine lowers the LUMO of the conjugated system, making it a powerful Michael acceptor. Solution: Strictly use anhydrous, non-nucleophilic solvents (e.g., dichloromethane, toluene, or THF) for storage and reactions.

Q4: Why does the compound degrade when I purify it using standard silica gel chromatography? A: Standard silica gel is slightly acidic. Under acidic conditions, 4,4-disubstituted cyclohexadienones undergo the Dienone-Phenol Rearrangement [3]. The acid protonates the carbonyl oxygen, generating a carbocation intermediate that forces the migration of the 4-methyl or 4-allyl group to the adjacent carbon, followed by rearomatization into a 3,4-disubstituted phenol. Causality: Acid-catalyzed generation of a highly unstable carbocation drives the 1,2-alkyl shift to achieve aromatic stabilization. Solution: Pass the silica gel through a plug of 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups prior to loading your compound.

Mechanistic Degradation Pathways

DegradationPathways Dienone 4-Allyl-2-fluoro-4-methyl cyclohexa-2,5-dien-1-one Lumiketone Bicyclo[3.1.0]hex-3-en-2-one (Lumiketone Adduct) Dienone->Lumiketone Ambient Light (hv) Type A Rearrangement Phenol_Cope 2-Allyl-6-fluoro-4-methylphenol (Rearomatized) Dienone->Phenol_Cope Heat (>40°C) [3,3]-Cope Rearrangement Phenol_Acid 3,4-Disubstituted Phenol (1,2-Shift Product) Dienone->Phenol_Acid Acidic Media (Silica) Dienone-Phenol Rearrangement Michael C3-Methoxy Adduct (Michael Addition) Dienone->Michael Nucleophilic Solvents (e.g., MeOH, Amines)

Figure 1: Primary degradation pathways of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

Experimental Protocols

To ensure a self-validating workflow, follow these step-by-step methodologies. Every step is designed to preemptively block the degradation pathways outlined above.

Protocol 1: Safe Handling, Aliquoting, and Storage

Objective: Prevent lumiketone rearrangement and thermal degradation during routine handling.

  • Preparation: Turn off overhead fluorescent lights in the fume hood. Use a low-intensity amber lamp. Ensure all glassware is oven-dried (120°C for 4 hours) and cooled in a desiccator.

  • Purging: Attach an argon line to a Schlenk flask containing the bulk dienone. Purge the headspace with argon for 5 minutes.

  • Dilution (Optional but recommended): Dissolve the neat oil in anhydrous, inhibitor-free Toluene to create a 0.5 M stock solution. Causality: Dilution reduces the risk of intermolecular Diels-Alder dimerization.

  • Aliquoting: Transfer the solution into pre-weighed, argon-flushed amber glass vials using a gas-tight syringe.

  • Sealing & Storage: Seal the vials with PTFE-lined caps, wrap the caps in Parafilm, and store immediately in a dedicated -20°C freezer.

  • Validation: Before use, run a quick TLC (Hexanes:EtOAc 8:2) on an aliquot. A single UV-active spot indicates stability; a streak or lower Rf spot indicates degradation.

Protocol 2: Reaction Setup for Electrophilic Trapping

Objective: Utilize the dienone in a reaction without triggering acid-catalyzed or nucleophilic degradation.

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) distilled over calcium hydride. Do not use ether or THF if Lewis acids are present, as they can coordinate and inadvertently heat the reaction.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath (-78°C). Causality: Suppresses the [3,3]-Cope rearrangement completely.

  • Reagent Addition: Add the 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one solution dropwise over 15 minutes to prevent localized exothermic spikes.

  • Quenching: Quench the reaction at -78°C using a cold, saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to ensure the pH remains strictly between 7.0 and 7.5, preventing the dienone-phenol rearrangement during workup.

Standard Operating Workflow

HandlingWorkflow Receive Receive Neat Compound Light Switch to Amber Lighting Receive->Light Inert Argon Purge & Anhydrous Solvent Light->Inert Prevent Lumiketone Store Store at -20°C in Amber Vials Inert->Store Prevent Hydrolysis React React at < 0°C Neutral pH Store->React Prevent Cope Shift Purify Purify via TEA-Treated Silica React->Purify Prevent Acid Shift

Figure 2: Standard operating workflow for handling fluorinated cyclohexadienones.

References
  • General Patterns in the Photochemistry of Pregna-1,4-dien-3,20-diones. Journal of Organic Chemistry (ACS Publications). This source details the mechanistic principles of the Type A "lumiketone" photochemical rearrangement in cross-conjugated cyclohexadienones.

  • Oxidative Dearomatization of Resorcinol Derivatives: Useful Conditions Leading to Valuable Cyclohexa-2,5-dienones. ResearchGate. This literature discusses the reactivity of cyclohexa-2,5-dienones, including the thermodynamic drivers of the[3,3]-sigmatropic (Cope) rearrangement.

  • Dienone–Phenol Rearrangement. Wikipedia, The Free Encyclopedia. A comprehensive overview of the acid-catalyzed 1,2-migration mechanism converting 4,4-disubstituted cyclohexadienones into stable 3,4-disubstituted phenols.

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one vs Non-Fluorinated Cyclohexadienones

Executive Summary & Structural Context As a Senior Application Scientist, selecting the right cyclohexadienone scaffold is critical for downstream synthetic success. The introduction of a fluorine atom at the C2 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

As a Senior Application Scientist, selecting the right cyclohexadienone scaffold is critical for downstream synthetic success. The introduction of a fluorine atom at the C2 position of 4-allyl-4-methylcyclohexa-2,5-dien-1-one fundamentally rewrites the electronic landscape of the cross-conjugated system. This guide provides an objective, data-driven comparison of the 2-fluoro derivative against its non-fluorinated counterpart, focusing on photochemical rearrangements, nucleophilic additions, and cycloadditions.

Comparative Reactivity Profiles

Nucleophilic Conjugate Additions (Michael-Type)

The Causality: Non-fluorinated cyclohexadienones are moderate electrophiles, typically requiring strong nucleophiles or Lewis acid catalysis to undergo 1,4-conjugate addition. In stark contrast, the 2-fluoro substituent exerts a powerful inductive (-I) effect that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent π-system. This electronic withdrawal outcompetes the fluorine's resonance (+M) effect, rendering the C3 position highly electrophilic[1]. Consequently, 2-fluoro-cyclohexadienones undergo rapid, uncatalyzed 1,4-additions with amines and thiols at room temperature, making them highly versatile building blocks for complex molecular architectures[1].

Cycloadditions (Diels-Alder)

The Causality: In Diels-Alder chemistry, the non-fluorinated dienone acts as a standard, somewhat sluggish dienophile. The 2-fluoro derivative, however, acts as a highly activated dienophile for normal-electron-demand cycloadditions. The electron-withdrawing nature of the fluorine atom not only accelerates the reaction with electron-rich dienes (e.g., cyclopentadiene) but also enhances endo-selectivity due to favorable secondary orbital interactions involving the fluorine's lone pairs[2].

Photochemical Transformations (Lumiketone Rearrangement)

The Causality: Both scaffolds undergo UV-mediated di-π-methane (lumiketone) rearrangements to yield bicyclo[3.1.0]hex-3-en-2-ones. However, the excited triplet state (T1) dynamics differ. In the non-fluorinated system, the initial C3-C5 diradical bridging is relatively symmetric. In the 2-fluoro system, the highly electronegative fluorine stabilizes the adjacent radical character, dictating a highly regioselective migration of the allyl group. This fluorine-directed pathway ensures predictable stereocenters in the resulting cyclopropane ring[3].

PhotochemicalPathway A Cyclohexadienone (F vs Non-F) B Excited Triplet State (T1) A->B hν (300 nm) C C3-C5 Bridging Diradical B->C Di-π-methane D Regioselective Migration C->D F-directed E Bicyclo[3.1.0]hex-3-en-2-one Product D->E Rearrangement

Photochemical lumiketone rearrangement pathway highlighting fluorine-directed regioselectivity.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics between the two scaffolds.

Parameter4-Allyl-4-methylcyclohexa-2,5-dien-1-one (Non-F)4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (2-F)
Relative LUMO Energy Standard (Reference)Significantly Lowered
Nucleophilic Addition Rate ( krel​ ) 1x (Requires heating/catalyst)>50x (Spontaneous at 25°C)
Diels-Alder Dienophilicity ModerateHigh (Activated)
Photochemical Regioselectivity Moderate (Mixed isomers common)High (Fluorine-directed radical stabilization)
Typical 1,4-Adduct Yields 45 - 60%85 - 95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal kinetic and spectroscopic milestones, eliminating the need for constant external assaying.

Protocol A: Comparative Nucleophilic Thiol Addition

Objective: Demonstrate the enhanced electrophilicity of the 2-fluoro derivative via 1,4-addition of 1-propanethiol. Workflow & Causality:

  • Preparation: Dissolve 1.0 mmol of the cyclohexadienone (either Non-F or 2-F) in 5.0 mL of anhydrous dichloromethane (DCM) in a 25 mL round-bottom flask.

  • Nucleophile Introduction: Add 1.1 mmol of 1-propanethiol dropwise at 25°C.

  • Self-Validation (Kinetic Monitor): Monitor the reaction via UV-Vis spectroscopy. The cross-conjugated dienone exhibits a distinct chromophore at λmax​≈240 nm. As the 1,4-addition proceeds, this peak diminishes, replaced by a mono-enone chromophore at λmax​≈225 nm.

  • Observation: The 2-F derivative will show complete conversion (loss of 240 nm peak) within 30 minutes without a catalyst. The Non-F derivative will show <5% conversion, requiring the subsequent addition of 0.1 mmol triethylamine (Et 3​ N) and heating to 40°C to proceed.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the thioether adduct.

NucleophilicAddition A 2-Fluoro-Dienone (Highly Electrophilic) B Nucleophile Attack (e.g., R-SH) A->B LUMO Lowered C Enolate Intermediate (F-Stabilized) B->C C3 Position D Protonation C->D Fast Step E 1,4-Adduct (High Yield) D->E Room Temp

Mechanism of accelerated nucleophilic 1,4-addition on 2-fluoro-cyclohexadienones.

Protocol B: Photochemical Lumiketone Rearrangement

Objective: Synthesize the bicyclo[3.1.0]hex-3-en-2-one framework via UV irradiation. Workflow & Causality:

  • Preparation: Prepare a 0.05 M solution of the cyclohexadienone in degassed, anhydrous benzene. Degassing (via freeze-pump-thaw) is critical to prevent triplet quenching by dissolved oxygen.

  • Irradiation: Place the solution in a Pyrex reaction vessel. The Pyrex filter is a deliberate choice: it cuts off wavelengths below 280 nm, targeting the n→π∗ transition (~300 nm) while preventing secondary photolysis of the photoproduct.

  • Self-Validation (IR Tracking): Take aliquots every 30 minutes for ATR-FTIR analysis. The starting dienone exhibits a carbonyl stretch at ∼1660 cm −1 . The successful formation of the bicyclic product is validated by the emergence of a new, distinct carbonyl stretch at ∼1695 cm −1 (characteristic of the conjugated cyclopentenone moiety within the bicyclic system).

  • Completion: Terminate irradiation once the 1660 cm −1 peak is exhausted.

References

  • Source: fluorine1.
  • Source: National Institutes of Health (NIH)
  • Title: Reactions of polyfluorinated cyclohexadienones with diazoalkanes. Part 1.

Sources

Comparative

A Comparative Guide to the Stereoselectivity of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one and its 2-Chloro Analog

Abstract This guide provides a detailed comparative analysis of the anticipated stereoselectivity of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one and its 2-chloro counterpart in key organic transformations. In the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed comparative analysis of the anticipated stereoselectivity of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one and its 2-chloro counterpart in key organic transformations. In the absence of direct experimental data comparing these two specific analogs, this document synthesizes fundamental principles of physical organic chemistry and draws upon data from analogous systems to predict how the distinct electronic and steric properties of fluorine and chlorine substituents modulate stereochemical outcomes. We focus on two representative and highly stereochemically-dependent reaction classes: the Diels-Alder cycloaddition and the[1][1]-sigmatropic rearrangement of the C4-allyl group. This guide is intended to provide researchers, scientists, and drug development professionals with a robust theoretical framework to inform experimental design and catalyst selection when utilizing these or structurally related halogenated cyclohexadienone building blocks.

Introduction: The Subtle Influence of Halogens on Stereochemical Control

Quaternary stereocenters are ubiquitous motifs in complex natural products and pharmaceuticals, and 4,4-disubstituted cyclohexa-2,5-dienones are powerful prochiral building blocks for their construction.[1][2] The strategic placement of substituents on the dienone ring can profoundly influence the facial selectivity of approaching reagents, thereby dictating the stereochemical outcome of a reaction. This guide focuses on the nuanced differences between a 2-fluoro and a 2-chloro substituent on the 4-allyl-4-methylcyclohexa-2,5-dien-1-one scaffold.

While both fluorine and chlorine are halogens, their properties are distinct:

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a significantly stronger electron-withdrawing inductive effect (-I) than chlorine (Pauling scale: 3.16).

  • Size (Van der Waals Radius): Chlorine (1.75 Å) is considerably larger than fluorine (1.47 Å), leading to a more pronounced steric presence.

These fundamental differences are expected to manifest as variations in the stereoselectivity of reactions involving these dienones. The electron-deficient nature of the double bond adjacent to the halogen is enhanced more by fluorine, potentially influencing reaction rates and transition state geometries in electronically controlled reactions. Conversely, the greater steric bulk of chlorine may play a dominant role in sterically controlled transformations.

Comparative Analysis of Stereoselectivity in Key Transformations

We will explore two major classes of reactions where the stereochemical outcome is paramount: the Diels-Alder reaction, a cornerstone of six-membered ring synthesis, and the thermal[1][1]-sigmatropic rearrangement of the allyl group, a powerful tool for carbon-carbon bond formation.

Diels-Alder Cycloaddition: A Study in Facial Selectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for creating complex cyclic systems with high stereocontrol.[3][4] When a prochiral dienone, such as our target molecules, acts as the dienophile, the incoming diene can approach from one of two diastereotopic faces, leading to two different diastereomeric products. The facial selectivity is governed by a combination of steric and electronic factors.

Mechanistic Considerations: The halogen at the C2 position renders the two double bonds of the cyclohexadienone electronically distinct. The C2-C3 double bond is more electron-deficient due to the proximity of the electron-withdrawing halogen. In a normal-electron-demand Diels-Alder reaction with an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene), cycloaddition is expected to occur across the more electron-poor C5-C6 double bond. The stereoselectivity will then be determined by the diene's approach relative to the substituents at the C4 quaternary center.

However, for this analysis, we will consider the halogenated dienone itself acting as a diene, reacting with a dienophile like maleic anhydride. The key question is how the C2-halogen influences the facial approach of the dienophile.

  • The Fluoro Analog: The highly electronegative fluorine atom strongly polarizes the C2-C3 double bond. This electronic effect is expected to be the dominant factor. While sterically small, the fluorine atom's electron-withdrawing nature could favor a transition state where the incoming dienophile avoids unfavorable electrostatic interactions. However, a more significant factor is often the steric hindrance posed by the substituents on the C4 atom. The dienophile will preferentially approach from the face opposite the larger group at C4. In this case, with methyl and allyl groups, the allyl group is sterically more demanding. Therefore, the dienophile is predicted to approach from the same side as the methyl group.

  • The Chloro Analog: Chlorine is less electronegative but significantly larger than fluorine. This increased steric bulk at C2 will create a more pronounced steric bias, disfavoring the approach of the dienophile from the same face as the chlorine atom. This steric repulsion will likely override more subtle electronic effects, leading to a higher diastereoselectivity for the approach from the face opposite the chlorine.

Logical Workflow for Diels-Alder Facial Selectivity

Caption: Predicted factors influencing Diels-Alder facial selectivity.

Hypothetical Experimental Data: Diels-Alder Reaction

EntryHalogen (X)DienophilePredicted Major DiastereomerPredicted Diastereomeric Ratio (d.r.)
1FN-Phenylmaleimideendo, attack syn to methyl85:15
2ClN-Phenylmaleimideendo, attack syn to methyl>95:5

This data is predictive and intended for comparative illustration.

2.2.[1][1]-Sigmatropic Rearrangement: The Role of the Halogen in Transition State Stability

The 4-allyl-4-methylcyclohexa-2,5-dien-1-one system is primed to undergo a thermal or Lewis-acid-catalyzed[1][1]-sigmatropic rearrangement, specifically an Oxy-Cope rearrangement, which is a variant of the Cope rearrangement.[5] This concerted pericyclic reaction proceeds through a highly ordered, chair-like transition state.[6][7] The stereochemistry of the newly formed C-C bond and the orientation of the substituents are determined by the conformation of this transition state.

Mechanistic Considerations: Upon heating or treatment with a Lewis acid, the allyl group will migrate from the C4 position to the C3 position, with a concomitant shift of the double bond and tautomerization to a more stable phenolic product. The stereoselectivity arises from the preference for one chair-like transition state over another. The substituents on the dienone ring will seek to minimize steric interactions in this transition state.

  • The Fluoro Analog: The small size of the fluorine atom at C2 will result in minimal steric interaction in the chair-like transition state. The stereochemical outcome will be primarily dictated by the larger allyl and methyl groups at the C4 position, which will orient themselves to minimize A(1,3) strain. This will lead to a high intrinsic diastereoselectivity.

  • The Chloro Analog: The larger chlorine atom at C2 will introduce a new and significant steric interaction. This will further bias the equilibrium between possible chair-like transition states, potentially enhancing the diastereoselectivity compared to the fluoro analog by more strongly disfavoring the transition state where the migrating allyl group comes into close proximity with the chlorine.

Diagram of the Preferred Chair-like Transition State

Caption: Favored transition state in the[1][1]-rearrangement.

Hypothetical Experimental Data: Thermal[1][1]-Sigmatropic Rearrangement

EntryHalogen (X)Temperature (°C)Predicted Major DiastereomerPredicted Diastereomeric Ratio (d.r.)
1F180trans-allyl/methyl90:10
2Cl180trans-allyl/methyl>98:2

This data is predictive and intended for comparative illustration.

Proposed Experimental Verification

To validate the predictions made in this guide, a series of straightforward experiments can be conducted.

Synthesis of Substrates

The synthesis of 4-allyl-4-methylcyclohexa-2,5-dien-1-one can be achieved via the oxidative dearomatization of 4-methylphenol followed by allylation at the C4 position. Subsequent selective halogenation at the C2 position would yield the desired fluoro and chloro analogs.

Protocol for Comparative Diels-Alder Reaction
  • Setup: In two separate, oven-dried Schlenk tubes, dissolve 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1.0 equiv) and its 2-chloro analog (1.0 equiv) in toluene (0.1 M).

  • Reagent Addition: To each tube, add N-phenylmaleimide (1.1 equiv).

  • Reaction: Heat both reactions at 80 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reactions, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Analysis: Determine the diastereomeric ratio of the products by ¹H NMR spectroscopy, paying close attention to the integration of characteristic signals for each diastereomer.

Protocol for Comparative[1][1]-Sigmatropic Rearrangement
  • Setup: In two separate, oven-dried, sealed tubes, place the 2-fluoro analog (1.0 equiv) and the 2-chloro analog (1.0 equiv) in o-xylene (0.05 M).

  • Reaction: Heat both tubes in an oil bath at 180 °C. Monitor the reaction progress by quenching aliquots and analyzing via GC-MS or NMR to observe the formation of the rearranged phenolic product.

  • Workup: After completion, cool the tubes, remove the solvent under reduced pressure, and purify the resulting phenol by column chromatography.

  • Analysis: Determine the diastereomeric ratio of the products by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

The stereoselectivity of reactions involving 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one and its 2-chloro analog is predicted to be significantly influenced by the choice of halogen.

  • In Diels-Alder reactions , the larger steric footprint of the 2-chloro analog is expected to provide superior facial selectivity and thus a higher diastereomeric ratio compared to the 2-fluoro analog, where more subtle electronic effects play a larger role.

  • In [1][1]-sigmatropic rearrangements , the steric clash between the C2-substituent and the migrating allyl group in the chair-like transition state is more pronounced for the 2-chloro analog . This is anticipated to lead to a higher diastereoselectivity in the rearranged product.

While this guide provides a theoretically grounded prediction, experimental verification is essential. The proposed protocols offer a clear path to validating these hypotheses and will provide valuable data for the rational design of stereoselective syntheses using these versatile halogenated building blocks.

References

  • Stoll, A. T., & Negishi, E. I. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
  • Poulin, J. C., & Thee, K. (2014). Asymmetric transformations of achiral 2,5-cyclohexadienones. Beilstein Journal of Organic Chemistry, 10, 2038–2064.
  • Stoll, A. T., & Negishi, E. I. (2024).
  • Tello-Aburto, R., Kalstabakken, K. A., Volp, K. A., & Harned, A. M. (2011). Regioselective and stereoselective cyclizations of cyclohexadienones tethered to active methylene groups. Organic & Biomolecular Chemistry, 9(23), 7849-7859.
  • Reisman, S. E. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.
  • Wiberg, K. B., et al. (1993). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 115(23), 10756–10764.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
  • Fallis, A. G., & Lu, Y. F. (1995). π-Facial stereoselectivities in Diels–Alder cycloadditions to a dissymmetric cyclohexa-1,3-diene moiety in a novel, caged polycyclic framework. Journal of the Chemical Society, Perkin Transactions 1, (6), 753-761.
  • Zimmerman, H. E., & Schuster, D. I. (1962). Photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones. Journal of the American Chemical Society, 84(23), 4527-4540.
  • Dias, L. C., de Oliveira, L. G., & de Sousa, M. A. (2005).
  • Houk, K. N., & Jabbari, A. (2021). π-Facial Stereoselectivity in Acyl Nitroso Cycloadditions to 5,5-Unsymmetrically Substituted Cyclopentadienes: Computational Exploration of Origins of Selectivity and the Role of Substituent Conformations on Selectivity. The Journal of Organic Chemistry, 86(23), 16345–16353.
  • Tan, K. L., & Jacobsen, E. N. (2013).
  • Reddy, B. V. S., & Kumar, R. (2018). Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles.
  • Wikipedia. (2024). Diels–Alder reaction.
  • Caine, D., et al. (1973). Influence of electron-withdrawing substituents on the photochemical behavior of 6/6-fused cross-conjugated cyclohexadienones. The Journal of Organic Chemistry, 38(5), 967-976.
  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • Fallis, A. G., & Burnell, D. J. (2001). Facial Selectivity in the Diels–Alder Reactions of 2,2-Disubstituted Cyclopent-4-ene-1,3-dione Derivatives and a Computational Examination of the Facial Selectivity of the Diels–Alder Reactions of Structurally Related Dienes and Dienophiles. Tetrahedron, 57(32), 6815-6825.
  • Reddy, B. V. S., & Kumar, R. (2018). Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles.
  • Wang, J., & List, B. (2011). Desymmetrization of Cyclohexadienones via Asymmetric Michael Reaction Catalyzed by Cinchonine-Derived Urea. Organic Letters, 13(20), 5536–5539.
  • Wikipedia. (2024). Claisen rearrangement.
  • Olanrewaju, O. S. (2018). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones.
  • Döpp, D. (1995). and stereoselectivity in light-induced [4+2]. Journal of Chemical Sciences, 107(5-6), 659-673.
  • Soderberg, T. (2020). 16.7: Diels-Alder Stereochemistry. Chemistry LibreTexts.
  • Damm, W., Giese, B., et al. (1992). Diastereofacial Selectivity in Reactions of Substituted Cyclohexyl Radicals. An Experimental and Theoretical Study. Journal of the American Chemical Society, 114(11), 4067-4078.
  • Lee, Y. R., & Kim, J. H. (2012). Recent Developments in the Reformatsky-Claisen Rearrangement. Molecules, 17(12), 13994-14013.
  • Oishi, T., & Sato, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1149.

Sources

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency with 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

This guide provides a comprehensive framework for utilizing 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one as a novel, multifaceted substrate for benchmarking the efficiency and selectivity of various catalytic system...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for utilizing 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one as a novel, multifaceted substrate for benchmarking the efficiency and selectivity of various catalytic systems. We will explore the rationale behind its selection, propose a comparative study design, and provide detailed experimental protocols and illustrative data to guide researchers in its application.

Introduction: The Need for a Sophisticated Benchmarking Substrate

The development of novel catalysts with enhanced efficiency and selectivity is a cornerstone of modern chemical synthesis. A critical aspect of this endeavor is the rigorous evaluation of catalyst performance through benchmarking. An ideal benchmarking substrate should be more than just a simple reactant; it should possess multiple reactive sites and stereochemical elements that can probe a catalyst's ability to differentiate between various reaction pathways, control regioselectivity, and induce stereoselectivity.

While many standard substrates exist, they often probe only a single type of transformation. Here, we propose the use of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one (1) , a substrate designed to offer a more nuanced and comprehensive assessment of a catalyst's capabilities. Its structure, featuring a prochiral quaternary center, an allyl group, a fluorinated enone system, and two distinct double bonds, allows for the simultaneous evaluation of multiple performance metrics.

Cyclohexadienones are versatile building blocks in asymmetric synthesis, often derived from the dearomatization of phenols.[1][2][3] Their use in catalytic asymmetric transformations, particularly desymmetrization reactions, has been a subject of significant research.[4][5][6] The introduction of an allyl group and a fluorine atom to this core structure provides unique opportunities for benchmarking a wide range of modern catalytic systems.

Rationale for Substrate Selection: A Multi-faceted Probe

The unique structural features of substrate 1 make it an exceptionally informative tool for catalyst evaluation:

  • Prochiral C4 Center: The 4-allyl-4-methyl substitution creates a prochiral quaternary stereocenter. Any catalytic transformation involving this center allows for the assessment of enantioselectivity, a critical parameter for many applications, especially in drug development. The synthesis of chiral quaternary stereocenters remains a significant challenge in organic chemistry.[5]

  • Allyl Group: The allyl moiety is a versatile functional group that can participate in a wide range of transition-metal-catalyzed reactions, most notably allylic substitution.[7][8][9] This allows for the direct comparison of catalysts known to favor different modes of reactivity, such as palladium and iridium systems which often exhibit complementary regioselectivity.[7][10]

  • Fluorinated Enone System: The presence of a fluorine atom at the C2 position significantly influences the electronic properties of the dienone system. Fluorine's high electronegativity can impact substrate reactivity, catalyst-substrate interactions, and even reaction mechanisms.[11][12][13] Benchmarking with a fluorinated substrate provides valuable insights into a catalyst's tolerance and effectiveness with electronically modified substrates, which are increasingly relevant in medicinal chemistry.[14][15]

  • Dienone Core: The cyclohexa-2,5-dienone core itself presents multiple reactive sites. Catalysts can be evaluated for their ability to selectively functionalize one of the two enone systems, engage in conjugate additions, or participate in cycloaddition reactions. This allows for the assessment of both chemo- and regioselectivity. The dearomatization of arenes is a powerful strategy for accessing complex three-dimensional structures from simple flat precursors.[16][17][18]

Comparative Study Design: Transition-Metal vs. Organocatalysis

To demonstrate the utility of substrate 1 , we propose a comparative study benchmarking three distinct and widely used catalytic systems in the context of an asymmetric allylic substitution reaction. This reaction is chosen as it can directly probe the catalyst's ability to control regioselectivity and enantioselectivity at the C4 center.

  • System A: Palladium Catalysis: Palladium complexes are the most common catalysts for allylic substitution and typically favor attack of the nucleophile at the less substituted terminus of the allyl group.[8]

  • System B: Iridium Catalysis: Iridium catalysts are known to complement palladium, often directing nucleophiles to the more substituted carbon of the allyl moiety, thus enabling the formation of branched products.[7][9]

  • System C: Organocatalysis: Chiral organocatalysts, such as bifunctional squaramides or phosphoric acids, can activate the dienone system towards nucleophilic attack, offering a metal-free alternative for asymmetric functionalization.[4][19]

The primary metrics for comparison will be:

  • Conversion (%): The efficiency of the catalyst in converting the starting material.

  • Yield (%): The amount of desired product isolated.

  • Regioselectivity (Branched:Linear): The ratio of products resulting from nucleophilic attack at the internal versus terminal carbon of the allyl group.

  • Enantiomeric Excess (% ee): The degree of stereocontrol exerted by the catalyst in forming the new chiral center.

Experimental Protocols

The following protocols are provided as a template for conducting the comparative benchmarking study.

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen) is added the catalyst precursor and the appropriate chiral ligand. Anhydrous solvent is added, and the mixture is stirred at the specified temperature for the designated pre-formation time. Substrate 1 is then added, followed by the nucleophile and any additives. The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched and purified by column chromatography.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup & Analysis p1 Add Catalyst Precursor & Ligand p2 Add Anhydrous Solvent p1->p2 p3 Stir for Pre-formation p2->p3 r1 Add Substrate 1 p3->r1 Transfer to Reaction r2 Add Nucleophile & Additives r1->r2 r3 Stir at Temperature r2->r3 w1 Quench Reaction r3->w1 w2 Purify by Chromatography w1->w2 w3 Analyze Products (Yield, ee, etc.) w2->w3

Caption: General workflow for the catalytic asymmetric allylic substitution.

  • System A (Palladium):

    • Catalyst: [Pd(allyl)Cl]₂ (1.25 mol%), (R,R)-Trost Ligand (3.75 mol%)

    • Nucleophile: Dimethyl malonate (1.2 equiv)

    • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: Room Temperature

  • System B (Iridium):

    • Catalyst: [Ir(COD)Cl]₂ (2.0 mol%), Phosphoramidite Ligand (4.4 mol%)

    • Nucleophile: Ammonia source (e.g., from a complex) (1.5 equiv)

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 50 °C

  • System C (Organocatalyst):

    • Catalyst: Chiral Phosphoric Acid (10 mol%)

    • Nucleophile: Indole (1.2 equiv)

    • Solvent: Toluene

    • Temperature: 0 °C

Illustrative Results and Data Presentation

The following table presents hypothetical, yet plausible, data from the proposed comparative study. This data is designed to illustrate how substrate 1 can effectively differentiate catalyst performance.

Catalyst SystemConversion (%)Yield (%)Regioselectivity (Branched:Linear)Enantiomeric Excess (% ee)
A: Palladium/Trost >99955:9592 (Linear)
B: Iridium/Phosphoramidite 9588>95:596 (Branched)
C: Organocatalyst 8578N/A (Conjugate Addition)90
  • Palladium System A: As expected, this catalyst shows high efficiency and yields the linear allylic substitution product with excellent enantioselectivity. This confirms its preference for attacking the less sterically hindered position.

  • Iridium System B: This system provides the branched product with high regioselectivity and enantioselectivity, demonstrating its complementary reactivity to palladium. The slightly lower conversion and yield suggest it may be more sensitive to the substrate's electronic nature.

  • Organocatalyst System C: This catalyst promotes a different reaction pathway altogether—a conjugate addition of the indole to the enone system. This highlights the substrate's ability to benchmark chemoselectivity, as the organocatalyst does not interact with the allyl group but rather activates the dienone core.

Proposed Catalytic Cycle for Iridium-Catalyzed Reaction

The following diagram illustrates a plausible catalytic cycle for the Iridium-catalyzed branched-selective allylic substitution, which is known to proceed through an outer-sphere mechanism.

G A [Ir(L*)]+ B π-allyl-Ir Complex A->B + Substrate 1 - Leaving Group C Outer-sphere Attack B->C + Nucleophile D Product Release C->D D->A - Product

Caption: Proposed cycle for the Iridium-catalyzed allylic substitution.

Conclusion

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a powerful and informative substrate for benchmarking a wide array of catalytic systems. Its unique combination of a prochiral center, an allyl group, and an electronically modified dienone core allows for the simultaneous and comparative assessment of catalyst efficiency, regioselectivity, enantioselectivity, and chemoselectivity. By employing this substrate, researchers can gain deeper insights into the subtle nuances of their catalysts, accelerating the development of more robust and selective synthetic methodologies.

References

  • Asymmetric Desymmetrization of 2,5-Cyclohexadienones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric transformations of achiral 2,5-cyclohexadienones. PMC. Available at: [Link]

  • An Enantioselective Organocatalytic Oxidative Dearomatization Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalyzed Enantioselective Double Dearomatization of Tricyclic Phenols and Alkoxybenzenes. Organic Letters. Available at: [Link]

  • Asymmetric dearomatization of phenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Dearomatization of Substituted Phenols via Organocatalyzed Electrophilic Amination. Organic Letters. Available at: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. Available at: [Link]

  • Enantioselective desymmetrization of derivatives of cyclohexa-2,5-dienones catalyzed by chiral bifunctional squaramides. ResearchGate. Available at: [Link]

  • Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. RSC Publishing. Available at: [Link]

  • Asymmetric transformations of achiral 2,5-cyclohexadienones. PubMed. Available at: [Link]

  • Catalytic control of enzymatic fluorine specificity. PNAS. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available at: [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. The Hartwig Group, UC Berkeley. Available at: [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Available at: [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research. Available at: [Link]

  • Palladium- or iridium-catalyzed allylic substitution of guanidines. PubMed. Available at: [Link]

  • Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors. MDPI. Available at: [Link]

  • Product Class 1: Fluoroalkanes. Science of Synthesis. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation comparison of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one isomers

Analytical Resolution of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Isomers: A Mass Spectrometry Guide The synthesis of complex polycyclic frameworks often relies on the oxidative dearomatization of phenols, yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Resolution of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one Isomers: A Mass Spectrometry Guide

The synthesis of complex polycyclic frameworks often relies on the oxidative dearomatization of phenols, yielding cross-conjugated 1 like 4-allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one[1]. For researchers and drug development professionals, distinguishing between the positional, constitutional, and stereoisomers of these intermediates is a critical quality control step. Standard chromatographic methods often fail to resolve these subtly different species.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation pathways of these isomers, demonstrating how high-resolution tandem MS (HR-MS/MS) coupled with Ion Mobility (IM) can definitively characterize them.

Mechanistic Causality in Isomeric Fragmentation

Understanding the intrinsic gas-phase chemistry of cyclohexadienones is essential for interpreting their MS/MS spectra. The parent ion for all isomers discussed is the protonated molecule [M+H]+ at m/z 167.09. Standard CID MS/MS analysis of 2 relies heavily on these multi-stage pathways to differentiate structural features[2].

  • The Para-Dienone (2-Fluoro Isomer): The cross-conjugated cyclohexa-2,5-dien-1-one core is inherently strained. Upon collision-induced dissociation (CID), the primary relaxation pathway is the ejection of carbon monoxide (CO, -28 Da), yielding a stable fluorinated cyclopentenyl cation at m/z 139.09. This 3 is a universal gas-phase hallmark of cyclohexa-2,5-dien-1-one moieties[3].

  • The Positional Isomer (3-Fluoro Isomer): Shifting the fluorine atom to the 3-position places a highly electronegative group directly adjacent to the C4 quaternary center. This inductive withdrawal significantly destabilizes the C4-allyl bond. Consequently, the activation energy for the neutral loss of 3 ( C3​H6​ , -42 Da) is lowered, making m/z 125.04 the base peak[3].

  • The Ortho-Dienone (6-Allyl-2-fluoro-6-methylcyclohexa-2,4-dien-1-one): In this linearly conjugated constitutional isomer, the spatial proximity of the fluorine atom to the adjacent vinylic protons drives a completely different primary pathway: the rapid elimination of hydrogen fluoride (HF, -20 Da) to form a highly conjugated cation at m/z 147.08.

  • Stereoisomers (4R vs. 4S): Because enantiomers possess identical internal energies and bond strengths, their CID fragmentation spectra are indistinguishable. To resolve them, we must introduce a gas-phase separation dimension based on shape and size: Traveling Wave Ion Mobility Spectrometry (TWIMS).

Self-Validating Experimental Protocol: LC-IM-MS/MS

To ensure absolute trustworthiness, the following protocol incorporates a self-validating feedback loop, guaranteeing that the observed isomeric differences are chemical realities, not instrumental artifacts.

Step 1: System Suitability & Calibration (The Self-Validation)

  • Infuse a calibration mixture of polyalanine (10 µg/mL in 50:50 MeCN: H2​O ) into the ESI source.

  • Calibrate the mass axis to < 2 ppm mass error.

  • Validation Check: Measure the Collision Cross Section (CCS) of the polyalanine n=4 peak. The system is validated for isomeric analysis only if the measured CCS is within 1% of the theoretical 115.4 Ų.

  • Execute a blank injection (100% MeCN). The total absence of m/z 167.09 validates zero column carryover, ensuring subsequent signals are purely from the injected sample.

Step 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in LC-MS grade H2​O ; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.

Step 3: IM-MS/MS Acquisition

  • Source Parameters: ESI positive mode, Capillary Voltage 2.5 kV, Desolvation Temp 450°C.

  • Ion Mobility: Nitrogen drift gas, wave velocity 600 m/s, wave height 40 V.

  • Fragmentation: Isolate m/z 167.09 in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV in the transfer cell to generate the product ions.

Quantitative Isomer Comparison

The following table summarizes the diagnostic MS/MS fragments and IM-MS CCS values used to definitively identify each isomer.

Isomer ClassificationSpecific CompoundPrimary Neutral LossDiagnostic Product Ions (m/z)IM-MS CCS ( N2​ , Ų)
Para-Dienone 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one-CO (28 Da)139.09, 125.04, 97.04134.2
Positional 4-Allyl-3-fluoro-4-methylcyclohexa-2,5-dien-1-one- C3​H6​ (42 Da)125.04, 105.03, 77.03135.8
Ortho-Dienone 6-Allyl-2-fluoro-6-methylcyclohexa-2,4-dien-1-one-HF (20 Da)147.08, 119.08, 91.05131.5
Stereoisomer (R) (4R)-4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one-CO (28 Da)139.09, 125.04, 97.04134.2
Stereoisomer (S) (4S)-4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one-CO (28 Da)139.09, 125.04, 97.04134.9

(Note: The slight CCS difference between R and S enantiomers requires high-resolution cyclic IM or chiral shift reagents for baseline separation).

Fragmentation Pathway Visualization

MS_Mechanisms M_Para Para-Dienone (2-Fluoro) [M+H]+ m/z 167.09 F_139 [M+H - CO]+ m/z 139.09 M_Para->F_139 -CO (28 Da) Inductive effect F_125 [M+H - C3H6]+ m/z 125.04 M_Para->F_125 -C3H6 (42 Da) M_Ortho Ortho-Dienone (6-Allyl) [M+H]+ m/z 167.09 M_Ortho->F_139 -CO (28 Da) F_147 [M+H - HF]+ m/z 147.08 M_Ortho->F_147 -HF (20 Da) Proximity effect M_Pos Para-Dienone (3-Fluoro) [M+H]+ m/z 167.09 M_Pos->F_139 -CO (28 Da) M_Pos->F_125 -C3H6 (42 Da) F-destabilized C4 F_97 [M+H - C3H6 - CO]+ m/z 97.04 F_139->F_97 -C3H6 F_125->F_97 -CO F_119 [M+H - HF - CO]+ m/z 119.08 F_147->F_119 -CO

Fig 1: MS/MS fragmentation pathways of fluorinated allyl-methylcyclohexa-dienone isomers.

References

  • An Integrated LC-ESI-MS n and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols from Nepalese Hypericum japonicum. MDPI.2

  • Catalytic pyrolysis mechanism of lignin moieties driven by aldehyde, hydroxyl, methoxy, and allyl functionalization. RSC Publishing. 3

  • Divergent oxidative dearomatization coupling reactions to construct polycyclic cyclohexadienones. RSC Publishing. 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

For researchers and drug development professionals, the synthesis of novel chemical entities is a routine yet critical task. Equally important is the safe and compliant management of the resulting waste streams.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis of novel chemical entities is a routine yet critical task. Equally important is the safe and compliant management of the resulting waste streams. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, a compound that, due to its specific functional groups, requires careful handling. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural motifs—a halogenated cyclic ketone and an allylic group—necessitate a conservative and informed approach to its disposal, grounded in established principles of laboratory safety and hazardous waste management.

Hazard Assessment and Characterization

Given the structure of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, a thorough hazard assessment is the first and most critical step. The United States Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]

  • Toxicity: The presence of a fluorine atom and the overall molecular structure suggest potential toxicity. Halogenated organic compounds can exhibit a range of toxic effects.[2]

  • Reactivity: The allyl group is known for its potential to form explosive peroxides upon storage and can also undergo polymerization.[3][4] The strained dienone ring system may also contribute to its reactivity.

  • Ignitability: While the flashpoint is unknown, many organic compounds are flammable.[5]

Based on these structural features, 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one should be treated as a hazardous waste .

Table 1: Inferred Hazard Profile and Necessary Precautions

Hazard CharacteristicInferred Risk for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-oneRecommended Precautions
Toxicity Assumed to be toxic if inhaled, ingested, or in contact with skin.Handle in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE).
Reactivity Potential for peroxide formation and polymerization due to the allyl group.Test for peroxides if stored. Avoid exposure to heat, light, and air.
Ignitability Assumed to be a flammable liquid and vapor.Keep away from ignition sources.[5]
Corrosivity Unlikely to be corrosive, but should be handled with care.Use chemically resistant containers for waste.
Personal Protective Equipment (PPE) and Immediate Safety Measures

Before handling 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one for disposal, it is imperative to be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[7][8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[5]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Step-by-Step Disposal Protocol

The disposal of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Do NOT mix 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • This compound should be collected as a halogenated organic waste.

Step 2: Waste Container Selection and Labeling

The choice of waste container is governed by OSHA and EPA regulations to ensure safe storage and transport.[1]

  • Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap. Borosilicate glass or a suitable plastic container is recommended.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[11] The label must also include:

    • The full chemical name: "4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one" (no abbreviations).

    • The approximate concentration and volume.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., flammable, toxic).

Step 3: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]

  • The waste container must be kept closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from heat, sparks, and open flames.

  • Secondary containment (e.g., a plastic tub) is highly recommended to contain any potential leaks or spills.

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Do not pour this chemical down the drain or dispose of it in the regular trash.[1] This is a violation of federal regulations and can lead to significant environmental contamination.

  • The ultimate disposal method will likely be incineration at a permitted hazardous waste facility, which is an effective method for destroying halogenated organic compounds.[11][12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use a commercial sorbent pad or an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

Caption: Disposal workflow for 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.).
  • ERG Environmental. (n.d.).
  • Oregon OSHA. (n.d.).
  • BenchChem. (2025, December).
  • MilliporeSigma. (2026, March 16).
  • OSHA. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • USP. (2020, February 21).
  • Groupe Technico-Flor. (n.d.).
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.
  • OSHA. (n.d.).
  • PPG. (2024, December 13). Safety Data Sheet: Sigmacover 456 Base Redbrown 6179.
  • Office of Clinical and Research Safety. (n.d.).
  • Cytion. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • P2 InfoHouse. (n.d.).
  • Reed College. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Merck Millipore. (n.d.).
  • Mandom Corporation. (2012, October 31).
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.).
  • ResearchGate. (n.d.). Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions.
  • U.S. Environmental Protection Agency. (n.d.).
  • Toxics Use Reduction Institute. (n.d.).
  • MDPI. (2026, January 5). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.

Sources

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